(2-Phenyl-1H-imidazol-5-YL)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2-phenyl-1H-imidazol-5-yl)methanamine |
InChI |
InChI=1S/C10H11N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) |
InChI Key |
CNIIMCXFZSUBJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)CN |
Origin of Product |
United States |
Synthesis Pathway and Methodological Guide for (2-Phenyl-1H-imidazol-5-yl)methanamine
Executive Summary
(2-Phenyl-1H-imidazol-5-yl)methanamine—frequently designated in literature as 4-aminomethyl-2-phenylimidazole due to the annular tautomerism of the 1H-imidazole ring—is a critical pharmacophore and synthetic intermediate. It serves as a foundational building block in the development of dopamine receptor subtype-specific ligands [1] and trace amine-associated receptor 1 (TAAR1) agonists [3].
This whitepaper outlines a highly optimized, four-step synthetic pathway designed for scalability, high chemoselectivity, and the mitigation of common side reactions (such as over-alkylation). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and thermodynamic drivers that dictate these specific experimental choices.
Retrosynthetic Analysis & Pathway Rationale
The construction of the (2-phenyl-1H-imidazol-5-yl)methanamine architecture requires the assembly of the aromatic imidazole core followed by the precise installation of a primary amine at the C5 (or C4) position.
-
Core Assembly (Debus-Radziszewski Condensation): We utilize benzamidine and 1,3-dihydroxyacetone. Benzamidine directly installs the C2-phenyl group, while 1,3-dihydroxyacetone acts as the C4-C5 synthon. This is thermodynamically driven by the aromatization of the resulting imidazole ring [1].
-
Hydroxyl Activation: The resulting 2-phenyl-1H-imidazole-5-methanol must be activated. Thionyl chloride (
) is selected over phosphorus-based reagents because the byproducts ( and ) are volatile, allowing for a self-purifying step. -
Amination Strategy (The Azide Route): Direct amination of the chloromethyl intermediate with ammonia gas is notoriously inefficient, often yielding a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. To guarantee the exclusive formation of the primary amine, we employ an indirect amination sequence. The chloride is displaced by a highly nucleophilic azide ion (
), followed by a chemoselective Staudinger reduction . This reduction is chosen over catalytic hydrogenation ( , Pd/C) to prevent the basic imidazole nitrogens from coordinating with and poisoning the palladium catalyst [2].
Mechanistic Pathway Visualization
Fig 1: Four-step synthetic pathway for (2-Phenyl-1H-imidazol-5-yl)methanamine.
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters for the four-step synthesis. Adhering to these specific temperature and time constraints is critical for minimizing byproduct formation.
| Step | Transformation | Reagents & Solvents | Temp (°C) | Time | Typical Yield |
| 1 | Imidazole Ring Formation | Benzamidine HCl, 1,3-Dihydroxyacetone, | 90 | 5 h | 60–70% |
| 2 | Hydroxyl Activation | Thionyl Chloride ( | 80 | 15 min | 85–95% |
| 3 | Nucleophilic Substitution | Sodium Azide ( | 60 | 4 h | 80–90% |
| 4 | Azide Reduction | Triphenylphosphine ( | 25 | 12 h | 75–85% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Phenyl-1H-imidazole-5-methanol
-
Causality: The use of a sealed tube is mandatory. At 90 °C, ammonium hydroxide rapidly evolves ammonia gas. The sealed environment maintains the necessary autogenous pressure to keep ammonia in solution, driving the imine condensation forward.
-
Protocol:
-
Charge a heavy-walled pressure vessel with 7.5 g of benzamidine dihydrochloride and 5.0 g of 1,3-dihydroxyacetone dimer.
-
Suspend the solids in 70 mL of concentrated ammonium hydroxide (
). -
Seal the vessel and heat the mixture to 90 °C for 5 hours [1].
-
Allow the vessel to cool to room temperature before carefully venting.
-
Dilute the reaction mixture with 100 mL of distilled water and extract with chloroform (
mL). -
Dry the combined organic layers over anhydrous sodium sulfate (
) and concentrate under reduced pressure. -
Purify the residue via silica gel flash chromatography (eluting with 10% methanol in dichloromethane) to yield the product.
-
Step 2: Synthesis of 5-(Chloromethyl)-2-phenyl-1H-imidazole
-
Causality: The 5-position of the imidazole ring shares electronic characteristics with benzylic/allylic systems, stabilizing the transition state during nucleophilic substitution. This allows the chlorination to proceed rapidly (15 minutes) without the need for additional catalysts.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 350 mg of 2-phenyl-1H-imidazole-5-methanol in 3 mL of neat thionyl chloride (
). -
Heat the mixture to 80 °C for exactly 15 minutes [1]. Prolonged heating may lead to degradation of the imidazole core.
-
Remove the excess thionyl chloride in vacuo.
-
Validation: The resulting crude hydrochloride salt is typically pure enough for the subsequent step. Do not attempt aqueous basic workup if the compound is to be stored, as the free base of the chloromethyl imidazole is prone to intermolecular alkylation (dimerization).
-
Step 3: Synthesis of 5-(Azidomethyl)-2-phenyl-1H-imidazole
-
Causality: Anhydrous DMF is utilized to solvate the sodium azide while leaving the azide anion highly naked and reactive, ensuring a rapid
displacement of the primary chloride. -
Protocol:
-
Dissolve the crude 5-(chloromethyl)-2-phenyl-1H-imidazole (approx. 1.5 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add 1.5 equivalents of sodium azide (
). -
Stir the suspension at 60 °C for 4 hours under an inert argon atmosphere.
-
Quench the reaction by pouring it into 30 mL of ice water, then extract with ethyl acetate (
mL). -
Wash the organic layer with brine to remove residual DMF, dry over
, and concentrate. -
Validation: Confirm the success of the substitution via IR spectroscopy; a strong, sharp azide stretching band at
should be clearly visible.
-
Step 4: Reduction to (2-Phenyl-1H-imidazol-5-yl)methanamine
-
Causality: The Staudinger reduction proceeds via the formation of an intermediate aza-ylide, which is subsequently hydrolyzed by water. This method is exceptionally mild and leaves the aromatic imidazole ring completely untouched, avoiding the over-reduction risks associated with high-pressure hydrogenation [2].
-
Protocol:
-
Dissolve the 5-(azidomethyl)-2-phenyl-1H-imidazole in 15 mL of tetrahydrofuran (THF).
-
Add 1.1 equivalents of triphenylphosphine (
). Stir at room temperature. Nitrogen gas evolution will begin immediately. -
Once gas evolution ceases (typically 1-2 hours), add 2 mL of distilled water.
-
Stir the mixture vigorously at room temperature for an additional 10-12 hours to ensure complete hydrolysis of the aza-ylide.
-
Concentrate the mixture to remove THF. Acidify the aqueous residue with 1M HCl to pH 2, and wash with toluene to remove triphenylphosphine oxide (
). -
Basify the aqueous layer with 1M NaOH to pH 10 and extract with dichloromethane. Dry and concentrate to yield the pure primary amine.
-
References
- Source: Google Patents (US20030018025A1)
-
Title: Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Optimisation of imidazole compounds as selective TAAR1 agonists: discovery of RO5073012 Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine from imidazole-5-carboxaldehyde
The following technical guide details the synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine starting from imidazole-5-carboxaldehyde .
This route addresses the chemical challenge of regioselective C2-functionalization on a sensitive aldehyde-bearing imidazole scaffold. It prioritizes robustness and scalability, utilizing a Protection → C–H Activation → Functional Group Interconversion strategy.
Executive Summary
-
Target Molecule: (2-Phenyl-1H-imidazol-5-yl)methanamine
-
Starting Material: 1H-Imidazole-5-carboxaldehyde
-
Key Challenge: Regioselective installation of the phenyl group at the C2 position while preserving the C5 aldehyde for subsequent amination.
-
Strategy:
-
Scaffold Stabilization: Dual protection of the aldehyde (acetalization) and the imidazole nitrogen (SEM-protection) to prevent catalyst poisoning and direct regioselectivity.
-
C2-Arylation: Palladium-catalyzed direct C–H arylation (or Lithiation/Suzuki cross-coupling) to install the phenyl ring.
-
Reductive Amination: Controlled reduction of the regenerated aldehyde to the primary amine.
-
Global Deprotection: Removal of the N-protecting group to yield the final salt or free base.
-
Retrosynthetic Analysis
The synthesis is deconstructed into three distinct phases. The C2-phenyl group is installed via transition-metal catalysis on a protected intermediate, as the free imidazole-aldehyde is incompatible with organometallic reagents due to acidic protons and electrophilic carbonyls.
Figure 1: Retrosynthetic logic flow from target amine to starting aldehyde.
Phase 1: Scaffold Protection & Stabilization
The starting material, 1H-imidazole-5-carboxaldehyde, possesses an acidic N-H proton (pKa ~14) and an electrophilic aldehyde. To facilitate C2-arylation, both must be masked.
Step 1.1: Acetal Protection of Aldehyde
Rationale: The aldehyde is protected as a cyclic acetal to prevent nucleophilic attack during the subsequent base-mediated or organometallic steps.
-
Reagents: Ethylene glycol (10 eq), p-Toluenesulfonic acid (pTsOH, 0.1 eq).
-
Solvent: Toluene (Reflux with Dean-Stark trap).
-
Protocol:
-
Suspend 1H-imidazole-5-carboxaldehyde (10 g) in Toluene (150 mL).
-
Add ethylene glycol and pTsOH.
-
Reflux for 12 hours with continuous water removal via Dean-Stark.
-
Cool, wash with saturated NaHCO₃, dry (Na₂SO₄), and concentrate.
-
Yield Expectation: >90% of 4-(1,3-dioxolan-2-yl)-1H-imidazole .
-
Step 1.2: N-SEM Protection
Rationale: The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is chosen for its ability to direct lithiation or C-H activation to the C2 position and its stability under basic conditions.
-
Reagents: Sodium Hydride (NaH, 60%, 1.2 eq), SEM-Cl (1.1 eq).
-
Solvent: DMF (Anhydrous, 0°C to RT).
-
Protocol:
-
Dissolve the acetal intermediate in dry DMF at 0°C.
-
Add NaH portion-wise. Evolution of H₂ gas will occur. Stir for 30 min.
-
Add SEM-Cl dropwise.
-
Warm to RT and stir for 2 hours.
-
Quench with water, extract with EtOAc.
-
Yield Expectation: ~85% of 1-SEM-4-(1,3-dioxolan-2-yl)imidazole .
-
Phase 2: C2-Arylation (The Core Transformation)
This step installs the phenyl ring. While lithiation-iodination-Suzuki is a classic route, Direct C–H Arylation is preferred for its atom economy and is well-documented for SEM-protected imidazoles.
Protocol: Pd-Catalyzed C–H Arylation
Mechanism: The SEM group blocks N1 and sterically/electronically activates C2 for palladium insertion.
-
Substrate: 1-SEM-4-(1,3-dioxolan-2-yl)imidazole.
-
Coupling Partner: Iodobenzene (1.5 eq).
-
Catalyst System: Pd(OAc)₂ (5 mol%), CuI (10 mol%) (Co-catalyst for C-H activation).
-
Ligand/Base: PPh₃ (10 mol%) / Cs₂CO₃ (2.0 eq).[1]
-
Solvent: DMF or Dioxane, 100°C.
Step-by-Step:
-
In a glovebox or under Argon, combine the protected imidazole (1.0 eq), Pd(OAc)₂, CuI, PPh₃, and Cs₂CO₃ in a pressure vial.
-
Add Iodobenzene and anhydrous DMF (0.2 M concentration).
-
Seal and heat to 100°C for 16–24 hours.
-
Monitor: TLC/LC-MS should show conversion to the 2-phenyl derivative.
-
Workup: Filter through Celite to remove metal residues. Dilute with water, extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc) to isolate 2-phenyl-1-SEM-4-(1,3-dioxolan-2-yl)imidazole .
Note: If direct arylation proves low-yielding due to the specific acetal electronics, the alternative Lithiation Route (n-BuLi at -78°C, then I₂, then Suzuki coupling with PhB(OH)₂) is a validated backup.
Phase 3: Functional Group Interconversion
Step 3.1: Global Deprotection (Acetal & SEM)
Depending on the stability, these can be removed sequentially or simultaneously. Acidic hydrolysis typically removes both the acetal and the SEM group (which is acid-labile, though often requires TBAF). A robust two-stage approach is recommended.
-
Acetal Hydrolysis: Treat with 2N HCl in THF/Water at RT for 2 hours.
-
Result:2-phenyl-1-SEM-imidazole-5-carboxaldehyde .
-
-
SEM Removal: Treat with TBAF (Tetra-n-butylammonium fluoride) in THF (reflux) or concentrated HCl/EtOH reflux.
-
Result:2-phenyl-1H-imidazole-5-carboxaldehyde .[2]
-
Note: It is often cleaner to perform reductive amination on the SEM-protected aldehyde and deprotect the nitrogen last, but the free imidazole is also a viable substrate for reductive amination. We will proceed with the free imidazole aldehyde to match the target requirement directly.
-
Step 3.2: Reductive Amination to Methanamine
Rationale: Converting the aldehyde to a primary amine (-CH₂NH₂) requires an ammonia source and a selective reducing agent.
-
Reagents: Ammonium Acetate (NH₄OAc, 10 eq) or 7N NH₃ in MeOH.
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) or Sodium Triacetoxyborohydride (STAB).
Protocol:
-
Dissolve 2-phenyl-1H-imidazole-5-carboxaldehyde (1.0 eq) in Methanol.
-
Add Ammonium Acetate (10–15 eq). Stir at RT for 1 hour to form the imine intermediate.
-
Cool to 0°C and add NaBH₃CN (1.5 eq) portion-wise.
-
Stir at RT for 12 hours.
-
Quench: Acidify with 1N HCl to pH 2 (to break down boron complexes), then basify with NaOH to pH 10.
-
Extraction: Extract with DCM or CHCl₃/iPrOH (3:1) as the amine is polar.
-
Purification: The product is a primary amine.[5] Purify via Reverse Phase HPLC or crystallize as the HCl salt.
Summary of Data & Properties
| Parameter | Specification |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| Appearance | Off-white solid (Free base) / White powder (HCl salt) |
| Key 1H NMR Signals | δ 7.8-7.4 (m, 5H, Phenyl), δ 7.1 (s, 1H, Imidazole C4-H), δ 3.8 (s, 2H, -CH₂-NH₂) |
| Mass Spec (ESI) | [M+H]⁺ = 174.1 |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow.
References
-
C2-Arylation of SEM-Imidazoles
- Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Aryl
- Source:J. Am. Chem. Soc. / PMC.
-
URL:[Link]
-
Reductive Amination Protocols
-
General Imidazole Functionalization
- Title: Synthesis of Bioactive Imidazoles: A Review.
- Source:Chem. Sci. J.
-
URL:[Link]
Sources
- 1. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-1H-imidazole-5-carbaldehyde 97% | CAS: 68282-47-3 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Imidazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to (2-Phenyl-1H-imidazol-5-YL)methanamine: Physicochemical Properties and Characterization
Introduction
(2-Phenyl-1H-imidazol-5-YL)methanamine is a heterocyclic amine that holds significant interest for researchers in medicinal chemistry and drug development. Its structural framework, featuring a phenyl-substituted imidazole ring coupled with a methanamine moiety, presents a versatile scaffold for the design of novel therapeutic agents. The imidazole core is a prevalent motif in numerous biologically active compounds, and its derivatives have been explored for a wide range of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of (2-Phenyl-1H-imidazol-5-YL)methanamine, alongside detailed experimental protocols for its thorough characterization. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, evaluation, and application of this and related compounds.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems, including its solubility, absorption, and potential interactions with biological targets.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| IUPAC Name | (2-Phenyl-1H-imidazol-5-yl)methanamine | - |
| CAS Number | 772317-13-2 | [3] |
| SMILES | C1=CC=C(C=C1)C2=NC=C(N2)CN | [3] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [3] |
| logP (Octanol-Water Partition Coefficient) | 1.5354 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
| pKa (most basic) | ~8.5-9.5 (amine), ~5.5-6.5 (imidazole) | (Predicted) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | (Predicted) |
Note: pKa and solubility values are predictions based on the chemical structure and data for analogous compounds.
Experimental Protocols for Characterization
To ascertain the precise physicochemical properties and confirm the identity and purity of synthesized (2-Phenyl-1H-imidazol-5-YL)methanamine, a series of analytical experiments are essential. The following section details the standard protocols for these characterizations.
Workflow for Comprehensive Characterization
Caption: Workflow for the synthesis, purification, and comprehensive physicochemical characterization of (2-Phenyl-1H-imidazol-5-YL)methanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms within (2-Phenyl-1H-imidazol-5-YL)methanamine.[4][5]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Expected signals: Aromatic protons of the phenyl and imidazole rings, a singlet for the methylene protons, and a broad singlet for the amine protons (which may exchange with D₂O).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Expected signals: Distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis:
-
Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺). For C₁₀H₁₁N₃, the expected m/z would be approximately 174.10.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can provide further structural confirmation.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.
-
Analysis:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Expected characteristic peaks: N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (around 1500-1600 cm⁻¹), and C-N stretching (around 1000-1200 cm⁻¹).
-
Melting Point Determination
The melting point is a key physical property that provides an indication of the purity of a solid compound. A sharp melting range typically signifies a high degree of purity.
Protocol:
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
-
Analysis:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
Solubility Assessment
Understanding the solubility of a compound is critical for its formulation and for designing biological assays.
Protocol:
-
Solvent Screening: In separate small vials, add a known amount of the compound (e.g., 1 mg) to a measured volume of various solvents (e.g., 1 mL) at room temperature.
-
Solvents to Test: Water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.
-
Observation: Vortex each vial and visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration. If not, the solubility is less than the tested concentration.
-
Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at physiological pH.
Protocol:
-
Potentiometric Titration:
-
Dissolve a precise amount of the compound in a known volume of water or a water/co-solvent mixture.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve the compound in each buffer solution at a constant concentration.
-
Measure the UV-Vis absorbance spectrum for each solution.
-
Changes in the absorbance spectrum as a function of pH can be used to calculate the pKa.
-
Synthetic Considerations
While a detailed synthetic protocol is beyond the scope of this guide, it is pertinent to mention that the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine would likely involve a multi-step process. A plausible approach could involve the construction of the 2-phenylimidazole core followed by the introduction of the methanamine group at the C5 position. Common methods for imidazole synthesis include the Radziszewski reaction or related multi-component reactions.[6] The aminomethyl group could be introduced via a Mannich-type reaction or by reduction of a corresponding nitrile or amide precursor.
Illustrative Synthetic Pathway Logic
Caption: A conceptual flowchart illustrating a potential synthetic strategy for (2-Phenyl-1H-imidazol-5-YL)methanamine.
Conclusion
(2-Phenyl-1H-imidazol-5-YL)methanamine represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and pharmacology. This technical guide has provided a comprehensive summary of its known and predicted physicochemical properties, along with detailed, field-proven protocols for its empirical characterization. By following these methodologies, researchers can obtain reliable data to support their drug discovery and development efforts. The insights and protocols presented herein are intended to facilitate the exploration of this and structurally related compounds as potential therapeutic agents.
References
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- Li, Z., et al. (2018). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 8(39), 21893-21900.
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Chemsrc. 2-Phenyl-1H-imidazole. CAS#:670-96-2. [Link]
- Wang, T., & Ghorai, M. K. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
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- International Journal of Pharmaceutical and Medical Research. (2023).
- Ghorai, M. K., & Wang, T. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes.
- Arora, R., Gill, N. S., Kapoor, R., Aggarwal, A., & Rana, A. C. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert.
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PubChem. (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine. CID 51715957. [Link]
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- Javahershenas, R., & Zarei, M. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(27), 18456-18475.
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PubChem. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine. CID 3161671. [Link]
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PubChem. 2-Phenylimidazole. CID 69591. [Link]
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PubChem. 1-(1H-Imidazol-5-yl)methanamine. CID 12408174. [Link]
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- Nikpassand, M., & Zare, M. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Journal of the Chinese Chemical Society, 60(10), 1253-1257.
-
PubChemLite. (2-methyl-1-phenyl-1h-imidazol-5-yl)methanamine. [Link]
-
ChemSynthesis. phenyl(5-phenyl-1H-imidazol-2-yl)methanone. [Link]
- Reddy, G. O., & Reddy, P. P. (2015). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 13(28), 7676-7680.
Sources
Technical Whitepaper: Structural Characterization and Validation of (2-Phenyl-1H-imidazol-5-yl)methanamine
[1]
Author:1Executive Summary
This guide outlines the structural elucidation and analytical validation of (2-Phenyl-1H-imidazol-5-yl)methanamine . As a pharmacophore sharing structural homology with histamine and various kinase inhibitors, this molecule presents specific analytical challenges—primarily driven by the rapid annular tautomerism of the imidazole ring.
This document moves beyond basic spectral assignment to provide a causal explanation of the molecule's behavior in solution, establishing a self-validating protocol for researchers synthesizing or characterizing this entity.
Molecular Architecture: The Tautomeric Challenge
The defining feature of (2-Phenyl-1H-imidazol-5-yl)methanamine is not its static structure, but its dynamic equilibrium.[1] Unlike pyrrole or pyridine, N-unsubstituted imidazoles undergo rapid proton transfer between N1 and N3.[1]
For this molecule, the equilibrium exists between the 1,5-isomer and the 1,4-isomer . In solution (DMSO-
Tautomeric Equilibrium Diagram
Caption: The rapid 1,5- to 1,4-hydride shift obscures distinct C4/C5 signals in standard NMR, requiring careful interpretation of averaged chemical shifts.
Synthetic Context & Isolation Strategy
To validate the structure, one must understand its origin. The most robust route to high-purity (2-Phenyl-1H-imidazol-5-yl)methanamine is the reduction of 2-phenyl-1H-imidazole-4(5)-carbonitrile .[1]
Why this matters for elucidation:
-
Precursor: The nitrile stretch (
) must disappear completely.[1] -
Side Products: Incomplete reduction often yields the aldehyde (via imine hydrolysis), which shows a diagnostic CHO signal at
.
Recommended Isolation Protocol
-
Reduction: Catalytic hydrogenation (Raney Ni,
) or in THF. -
Quench: If using
, use the Fieser method ( water/NaOH) to precipitate aluminum salts. -
pH Adjustment: The amine is basic. Extract into organic solvent (DCM/Isopropanol 3:1) only after adjusting aqueous pH to
. -
Salt Formation: Isolate as the dihydrochloride salt (
) for stability and sharper NMR spectra, as protonation locks the tautomerism to a cationic resonance hybrid.
Multi-Modal Spectroscopic Elucidation
This section details the expected data for the free base in DMSO-
A. Mass Spectrometry (LC-MS)[1]
-
Method: ESI+ (Electrospray Ionization).
-
Expected Parent Ion:
Da. -
Fragmentation Pattern:
B. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
1H NMR Data Table (400 MHz, DMSO-
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Imidazole NH | 12.0 - 13.0 | Broad Singlet | 1H | Highly exchangeable; disappears with |
| Phenyl (Ortho) | 7.90 - 7.95 | Doublet (d) | 2H | Deshielded by imidazole ring current.[1] |
| Phenyl (Meta/Para) | 7.35 - 7.50 | Multiplet (m) | 3H | Typical aromatic envelope.[1] |
| Imidazole C4(5)-H | 7.00 - 7.20 | Singlet (s) | 1H | Diagnostic.[1] If C4/C5 substituted, this is the only singlet in the aromatic region. |
| 3.70 - 3.85 | Singlet (s) | 2H | Sharp singlet confirms full reduction of nitrile.[1] | |
| 1.5 - 3.0 | Broad | 2H | Chemical shift varies wildly with concentration and water content.[1] |
13C NMR Data Table (100 MHz, DMSO-
)
| Carbon Type | Shift ( | Notes |
| C2 (Imidazole) | 145.0 - 147.0 | Most deshielded quaternary carbon (between two nitrogens).[1] |
| Phenyl (Ipso) | 130.0 - 131.0 | Quaternary.[1] |
| Phenyl (Ar-CH) | 125.0 - 129.0 | 3 distinct signals (ortho, meta, para).[1] |
| C4/C5 (Imidazole) | 115.0 - 135.0 | Critical: These appear as broad or averaged signals due to tautomerism.[1] The quaternary C is typically downfield of the CH. |
| 38.0 - 42.0 | Diagnostic for the methanamine side chain.[1] |
C. Structural Validation Workflow
The following Graphviz diagram illustrates the logical flow to confirm the structure and rule out common regioisomers (e.g., N-methylated impurities).
Caption: Step-by-step logic gate for confirming the regio-chemistry of the imidazole derivative.
Analytical Quality Control (HPLC)[1]
For drug development applications, purity must be established using a method capable of separating the amine from potential hydrolyzed amide impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Note: TFA is required to protonate the amine and prevent peak tailing.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl absorption) and 220 nm (Amide/Amine bonds).
Self-Validating Check: Inject a sample of 2-phenylimidazole (commercially available) as a reference standard.[1] The methanamine derivative is more polar and should elute earlier than the unsubstituted 2-phenylimidazole.[1]
References
-
PubChem. (2025).[2] Compound Summary: (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS 772317-13-2).[1][3] National Library of Medicine. [Link][1]
-
Alkorta, I., & Elguero, J. (2021). Tautomerism of Indazoles and Related Heterocycles. Molecules. [Link][1]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General Reference for Imidazole NMR Shifts). [Link][1]
potential biological activity of (2-Phenyl-1H-imidazol-5-YL)methanamine derivatives.
An In-depth Technical Guide to the Potential Biological Activity of (2-Phenyl-1H-imidazol-5-YL)methanamine Derivatives
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1] As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold". This versatility allows for interactions with a wide array of biological targets. The imidazole moiety is found in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, as well as in widely used drugs such as the antifungal agent clotrimazole and the anticancer drug mercaptopurine.[2][3][4]
This guide focuses on a specific, promising class of imidazole derivatives: (2-Phenyl-1H-imidazol-5-YL)methanamine and its analogues. This scaffold combines the critical imidazole core with a phenyl group at the 2-position and a methanamine side chain at the 5-position. This arrangement offers multiple points for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. We will explore the synthesis, diverse biological activities, and structure-activity relationships of these compounds, providing researchers and drug development professionals with a comprehensive technical resource grounded in current scientific literature.
Synthetic Pathways: Accessing the Core Scaffold
A robust and flexible synthetic strategy is paramount for exploring the therapeutic potential of a chemical series. For (2-Phenyl-1H-imidazol-5-YL)methanamine derivatives, the most direct and versatile approach is the reductive amination of a key intermediate, 2-phenyl-1H-imidazole-5-carbaldehyde. This method allows for the introduction of diverse amine functionalities at the methanamine position.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, often starting from commercially available precursors to construct the substituted imidazole ring, followed by functional group manipulation to arrive at the target methanamine derivatives. A plausible and widely adopted route is outlined below.
Caption: A generalized workflow for the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine derivatives.
Experimental Protocol: Reductive Amination
The following protocol describes a representative method for synthesizing the target compounds via reductive amination of 1H-imidazole-5-carbaldehyde with a primary amine like methylamine.[4][5]
Materials:
-
1H-imidazole-5-carbaldehyde
-
Methylamine (or desired primary/secondary amine)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or Dichloromethane (DCM)
-
Glacial Acetic Acid (if using NaBH(OAc)₃)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Imine Formation:
-
Dissolve 1.0 equivalent of 1H-imidazole-5-carbaldehyde in a suitable solvent (e.g., methanol or DCM) in a round-bottom flask.
-
Add 1.1 to 1.5 equivalents of methylamine (or the desired amine). If the amine is a hydrochloride salt, add 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine.[5]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.[4][5] Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.2 to 1.5 equivalents of the reducing agent (e.g., sodium borohydride) portion-wise, ensuring the temperature remains low.[4] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred for its milder nature and tolerance of slightly acidic conditions.[5]
-
Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours.[4]
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.
-
If DCM was used as the solvent, separate the organic layer. If methanol was used, it may need to be removed under reduced pressure before extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified using column chromatography on silica gel to yield the pure (2-Phenyl-1H-imidazol-5-YL)methanamine derivative.[4]
-
A Broad Spectrum of Biological Activities
The imidazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide range of biological activities.[6] The (2-Phenyl-1H-imidazol-5-YL)methanamine core is no exception, with analogues showing potential in several key therapeutic areas.
Antimicrobial and Antifungal Potential
Imidazole derivatives are well-established as potent antimicrobial agents.[6][7] The azole antifungals, such as clotrimazole and miconazole, are a prominent example.[3][7] Research has shown that various substituted 2-phenyl-1H-imidazole derivatives exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[6][8][9][10]
Mechanism of Action: In fungi, azole derivatives often act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[11] This disruption leads to increased membrane permeability and ultimately cell death. In bacteria, the mechanisms can be more varied, but may involve the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[12]
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| N-Alkylated 2-phenyl-benzimidazoles | S. aureus | 4 | [12] |
| N-Alkylated 2-phenyl-benzimidazoles | S. faecalis | 8 | [12] |
| 2-phenyl-ethanol esters | C. albicans | 0.125 | [11] |
| 2-phenyl-ethanol esters | C. parapsilosis | 0.08 | [11] |
| 2,4,5-triphenyl-imidazole derivatives | C. albicans | Good Activity | [10] |
| 2,4,5-triphenyl-imidazole derivatives | B. subtilis, E. coli | Good Activity | [10] |
Table 1: Representative Antimicrobial Activities of Phenyl-Imidazole Derivatives.
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Prepare a 2X concentrated bacterial inoculum in Mueller-Hinton Broth (MHB) adjusted to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the 2X bacterial inoculum to each well, effectively halving the compound concentrations and achieving a final 1X inoculum.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The imidazole core is present in numerous compounds investigated for their antiproliferative effects.[2][13][14] Derivatives of N-phenyl-1H-imidazole-5-carboxamide have shown potent inhibition of various cancer cell lines, with IC₅₀ values often in the low micromolar range.[15] The activity of these compounds is frequently linked to the inhibition of critical signaling pathways that drive cancer cell growth and survival.
Targeted Signaling Pathways:
-
Bruton's Tyrosine Kinase (BTK) Pathway: BTK is a crucial component of the B-cell receptor signaling pathway, which is a validated target in B-cell malignancies. Imidazole-based inhibitors can block BTK activity, thereby halting downstream signals that promote cell proliferation.[15]
-
Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway is implicated in several cancers. Phenyl imidazole derivatives have been developed as potent antagonists of the Smoothened (SMO) receptor, a key component of this pathway.[16]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. ijfmr.com [ijfmr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Profiling & Predicted Mechanism of Action for (2-Phenyl-1H-imidazol-5-yl)methanamine
Topic: Predicted Mechanism of Action for (2-Phenyl-1H-imidazol-5-yl)methanamine Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary
(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) represents a privileged pharmacophore in medicinal chemistry, characterized by a 2-substituted imidazole ring linked to a primary amine via a methylene bridge. While often utilized as a fragment in larger kinase inhibitors (e.g., IDH1) or receptor antagonists (e.g., CCR5), the isolated scaffold possesses distinct predicted biological activities.
Based on structural homology modeling and patent literature analysis, this guide defines two primary predicted mechanisms of action (MoA):
-
Dopaminergic Modulation (Primary): High-affinity binding to Dopamine D4 receptors via ionic and
-stacking interactions, as supported by patent disclosures for 4-aminomethyl-2-substituted imidazoles. -
S1P Lyase Inhibition (Secondary): Potential suicide inhibition of Sphingosine-1-phosphate (S1P) Lyase via Schiff-base formation with the cofactor Pyridoxal 5'-Phosphate (PLP).
Chemical Identity & Pharmacophore Analysis[1]
The molecule exists as a tautomeric equilibrium between the 4- and 5-substituted imidazole forms. Its biological activity is dictated by three critical structural motifs:
| Structural Motif | Chemical Function | Biological Interaction Target |
| Primary Amine ( | Proton acceptor ( | Forms ionic bonds with Asp/Glu residues (GPCRs) or Schiff base with PLP (Enzymes). |
| Imidazole Ring | Aromatic heterocycle / H-bond donor-acceptor | |
| 2-Phenyl Group | Lipophilic bulk | Occupies hydrophobic pockets (e.g., orthosteric sites in GPCRs or hydrophobic channels in lyases). |
Primary Predicted Mechanism: Dopamine D4 Receptor Modulation
Mechanistic Basis
The structural homology of (2-Phenyl-1H-imidazol-5-yl)methanamine to histamine and dopamine suggests strong affinity for aminergic GPCRs. Patent literature (US20030018025A1) explicitly identifies "4-aminomethyl-2-substituted imidazoles" as subtype-selective ligands for the Dopamine D4 receptor .
Molecular Interaction Model
Unlike D2 receptors, the D4 subtype has a distinct orthosteric binding pocket accommodating larger lipophilic groups.
-
Ionic Anchoring: The protonated primary amine forms a salt bridge with the conserved Aspartate (Asp115) residue in Transmembrane Helix 3 (TM3).
-
Hydrophobic Clamping: The 2-phenyl ring engages in T-shaped or parallel
- stacking interactions with aromatic residues (likely Phe/Trp ) in the extracellular loops or TM helices, conferring selectivity over the smaller histamine receptors. -
Hydrogen Bonding: The imidazole nitrogen (NH) acts as a hydrogen bond donor to Serine/Threonine residues in TM5.
Downstream Signaling Pathway
Upon binding, the compound is predicted to act as an antagonist or partial agonist , stabilizing the receptor in a conformation that prevents
-
Inhibition of
: Prevents the inhibition of Adenylyl Cyclase. -
Result: Maintenance or elevation of intracellular cAMP levels relative to dopamine stimulation.
Secondary Predicted Mechanism: S1P Lyase Inhibition
Mechanistic Basis
Sphingosine-1-phosphate (S1P) Lyase is a PLP-dependent enzyme responsible for the irreversible degradation of S1P.[1] The enzyme's active site requires a substrate with a phosphate headgroup and an amine capable of displacing the internal Lysine-PLP aldimine. (2-Phenyl-1H-imidazol-5-yl)methanamine mimics the polar headgroup of sphingosine.
Biochemical Cascade (Suicide Inhibition)
-
Entry: The 2-phenyl tail docks into the hydrophobic channel normally occupied by the sphingoid long chain.
-
Transimination: The primary amine of the inhibitor attacks the internal aldimine bond between PLP and the catalytic Lysine (Lys353).
-
Trapping: A stable external aldimine (Schiff base) forms between the inhibitor and PLP. Unlike the natural substrate, the imidazole ring cannot undergo retro-aldol cleavage, effectively trapping the cofactor and inactivating the enzyme.
Experimental Validation Protocols
To validate these predicted mechanisms, the following self-validating experimental workflows are recommended.
Protocol A: Radioligand Binding Assay (GPCR Validation)
Objective: Determine
-
Membrane Preparation: Transfect CHO-K1 cells with human D4 receptor cDNA. Harvest and homogenize.
-
Competition Binding:
-
Incubate membranes with
-Methylspiperone (0.5 nM) and increasing concentrations of (2-Phenyl-1H-imidazol-5-yl)methanamine ( to M). -
Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.
-
-
Data Analysis: Measure radioactivity via liquid scintillation. Plot % inhibition vs. Log[Concentration].
-
Validation Criteria: A sigmoidal dose-response curve with
confirms specific binding.
Protocol B: S1P Lyase Activity Assay (Enzymatic Validation)
Objective: Assess inhibition of S1P degradation.[2]
-
Substrate Prep: Use NBD-labeled Sphingosine-1-phosphate (fluorescent substrate).
-
Reaction:
-
Mix recombinant human S1P Lyase (50 ng) with PLP (20
) and inhibitor. -
Initiate with NBD-S1P (10
). Incubate at 37°C for 30 min.
-
-
Separation: Terminate reaction with
. Separate lipids via TLC or HPLC. -
Detection: Measure fluorescence of the cleavage product (NBD-aldehyde).
-
Validation Criteria: Dose-dependent reduction in NBD-aldehyde formation confirms inhibition.
Visualization of Signaling & Mechanism
Diagram 1: Predicted Dopamine D4 Signaling Modulation
Caption: Schematic of the G-protein coupled signaling pathway modulated by the compound, highlighting the blockade of Gi/o-mediated Adenylyl Cyclase inhibition.
Diagram 2: S1P Lyase Inhibition Mechanism (PLP Trapping)
Caption: Biochemical mechanism showing the formation of a stable Schiff base adduct between the inhibitor and the PLP cofactor, deactivating the enzyme.
References
-
United States Patent & Trademark Office. (2003). Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands.[3] US Patent App.[4] 20030018025A1. Link
-
Bagdanoff, J. T., et al. (2010). Inhibition of Sphingosine-1-phosphate Lyase for the Treatment of Autoimmune Disorders. Journal of Medicinal Chemistry, 53(22), 7938–7950. Link
-
PubChem. (2025).[5] Compound Summary: (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS 772317-13-2). National Library of Medicine. Link
-
Ono Pharmaceutical Co., Ltd. (2011).[6] Spiro-piperidine compounds as chemokine receptor antagonists. Patent WO2011111879A1. Link
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- 2. Deficiency of Sphingosine-1-phosphate Lyase Impairs Lysosomal Metabolism of the Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20030018025A1 - Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands - Google Patents [patents.google.com]
- 4. US20120071524A1 - Compounds for treatment of cancer - Google Patents [patents.google.com]
- 5. 2-phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 2738139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: Solubility and Stability Profiling of (2-Phenyl-1H-imidazol-5-yl)methanamine
This guide serves as an authoritative technical resource for the handling, solubilization, and stability profiling of (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2). It is designed for medicinal chemists and formulation scientists requiring rigorous, actionable data for drug discovery workflows.
Executive Compound Profile
(2-Phenyl-1H-imidazol-5-yl)methanamine is a bifunctional heterocyclic building block characterized by an amphoteric imidazole core substituted with a lipophilic phenyl group and a polar primary amine.[1] Its physicochemical behavior is dominated by prototropic tautomerism and pH-dependent ionization, necessitating precise control over solvent conditions during formulation and assay preparation.
Chemical Identity & Physicochemical Properties
| Property | Detail |
| IUPAC Name | (2-Phenyl-1H-imidazol-5-yl)methanamine |
| CAS (Free Base) | 772317-13-2 |
| CAS (2HCl Salt) | 175531-37-0 |
| Molecular Weight | 173.21 g/mol (Free Base) |
| Tautomerism | Exists in equilibrium between 1H-imidazol-5-yl and 1H-imidazol-4-yl forms. |
| pKa (Predicted) | ~7.0 (Imidazole N3 protonation); ~9.5 (Primary amine protonation). |
| LogP (Predicted) | 1.53 (Moderate Lipophilicity). |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors.[2] |
Solubility Profile & Solvent Compatibility
The solubility of (2-Phenyl-1H-imidazol-5-yl)methanamine is heavily dictated by its ionization state. As a free base, the phenyl ring limits aqueous solubility. As a salt (e.g., Dihydrochloride), aqueous solubility improves drastically but introduces acidity.
Thermodynamic Solubility Data (Estimated)
Note: Values represent typical ranges for phenyl-imidazole-alkylamines.
| Solvent System | Solubility (Free Base) | Solubility (2HCl Salt) | Usage Recommendation |
| Water (pH 7.0) | Low (< 1 mg/mL) | High (> 50 mg/mL) | Use salt form for aqueous buffers. |
| 0.1 M HCl (pH 1.0) | High (> 20 mg/mL) | High (> 50 mg/mL) | Ideal for initial stock preparation. |
| DMSO | High (> 100 mg/mL) | High (> 100 mg/mL) | Primary Stock Solvent. |
| Methanol/Ethanol | Moderate-High | Moderate | Good for intermediate dilutions. |
| DCM/Chloroform | Moderate | Very Low | Suitable for extraction of free base. |
pH-Dependent Solubility Logic
The compound follows a U-shaped solubility curve typical of ampholytes, but biased by the basic amine.
-
pH < 6.0: Both the imidazole ring and primary amine are protonated (
charge). Solubility is maximal. -
pH 7.0 - 9.0: The imidazole deprotonates (neutral), while the amine remains charged (
). Solubility is moderate but decreases as pH approaches the amine pKa. -
pH > 10.0: Both species are deprotonated (neutral). The lipophilic phenyl group dominates, causing precipitation in aqueous media.
Visualization: Solubility & Ionization Workflow
The following diagram illustrates the ionization states and recommended solvents for each pH window.
Caption: Ionization states of (2-Phenyl-1H-imidazol-5-yl)methanamine across the pH scale dictating solvent choice.
Stability Profile & Degradation Pathways
The imidazole ring and primary amine present specific stability challenges.[3] The compound is generally stable in solid form if stored correctly, but solution stability is finite.
Key Degradation Risks
-
Oxidation (N-Oxidation): The imidazole nitrogen and the primary amine are susceptible to oxidation by peroxides or atmospheric oxygen over time, especially in solution.
-
Carbamate Formation: Primary amines avidly absorb atmospheric
to form carbamates. Always store the free base under Argon/Nitrogen. -
Photodegradation: The conjugated phenyl-imidazole system absorbs UV light, leading to potential ring opening or radical polymerization.
-
Aldehyde Condensation: If dissolved in solvents containing aldehyde impurities (e.g., low-grade alcohols), the primary amine will form imines (Schiff bases).
Storage Recommendations
-
Solid State: -20°C, desiccated, protected from light. Hydroscopic (especially the HCl salt).
-
Stock Solution (DMSO): -20°C or -80°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot immediately).
-
Aqueous Solution: Prepare fresh. Stable for <24 hours at 4°C.
Experimental Protocols
These protocols are designed to generate self-validating data regarding the compound's behavior in your specific assay conditions.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: Determine the saturation solubility in a specific buffer.
-
Preparation: Weigh 5 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake at 300 rpm at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Crucial: Verify solid is still present to ensure saturation.
-
Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.
Protocol B: Forced Degradation (Stress Testing)
Objective: Identify degradation products and stability limits.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | Stable (Imidazole ring is robust). |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hours | Potential precipitation; chemical stability generally high. |
| Oxidation | 3% | High Risk. Look for N-oxides (M+16). |
| Photolysis | UV Light (ICH Q1B), 24 hours | High Risk. Ring degradation/discoloration. |
Visualization: Stability Testing Workflow
Caption: Forced degradation workflow to identify critical instability pathways.
References
-
PubChem. (2025).[4] Compound Summary: (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS 772317-13-2).[1][2][5][6][7][8] National Library of Medicine. Retrieved from [Link]
-
MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Molecules. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-(2-(1H-imidazol-1-yl)phenyl)methanamine | C10H11N3 | CID 3161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1341628-60-1|5-Methyl-2-(naphthalen-1-yl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 6. 1310255-26-5|N-Benzyl-1-(2-methyl-1H-imidazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 7. 175531-37-0|(2-Phenyl-1H-imidazol-4-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 8. 德拜科技有限公司 产品目录_第1页_Chemicalbook [m.chemicalbook.com]
Engineering the 2-Phenyl-1H-imidazole Scaffold: A Technical Whitepaper on Synthesis, Mechanisms, and Drug Development
Executive Summary
The 2-phenyl-1H-imidazole core represents a privileged pharmacophore in modern medicinal chemistry. By integrating a nitrogen-rich five-membered heterocycle with a sterically tunable phenyl ring at the C2 position, this scaffold offers unique cohesive interactions, thermodynamic stability, and versatile hydrogen-bonding capabilities[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between synthetic methodology and pharmacological application. This guide dissects the mechanistic causality behind the synthesis of substituted 2-phenyl-1H-imidazoles, maps their diverse biological targets, and provides actionable Structure-Activity Relationship (SAR) insights for drug development professionals.
Synthetic Methodologies & Workflow
The construction of the 2-phenyl-1H-imidazole architecture relies heavily on multicomponent reactions (MCRs). The classical Debus-Radziszewski cyclocondensation remains the industry standard due to its high atom economy and scalability[2]. Recent advancements have also introduced clay-supported heterogeneous catalysis (e.g., Ca-MMT and Cu-MMT), which allows for environmentally friendly, solvent-free synthesis and catalyst reusability over multiple cycles[3].
Mechanistic Pathway
Fig 1: Step-by-step mechanistic workflow of the Debus-Radziszewski multicomponent synthesis.
Validated Experimental Protocol: One-Pot Cyclocondensation
Objective: Synthesis of 4,5-dimethyl-2-phenyl-1H-imidazole. Causality & Design: Glacial acetic acid is selected over aqueous mineral acids because it provides a homogenous, anhydrous environment that drives the dehydration equilibrium forward during imine formation. Its weak Brønsted acidity optimally activates the carbonyl carbons of the diketone and aldehyde without fully protonating the in situ generated nucleophilic ammonia, which would otherwise halt the reaction[2].
Step-by-Step Methodology:
-
Reagent Initialization: In a 250 mL round-bottom flask, combine 2,3-butanedione (1.0 equiv) and benzaldehyde (1.0 equiv).
-
Nitrogen Source Addition: Introduce ammonium acetate (4.0 equiv). Note: The stoichiometric excess is critical to ensure complete amination of the dicarbonyl intermediates and to prevent the formation of oxazole byproducts.
-
Acidic Catalysis & Thermal Activation: Suspend the mixture in glacial acetic acid (10 volumes). Equip the flask with a reflux condenser and heat to 110–120°C for 6–8 hours[2].
-
In-Process Monitoring (Self-Validation): Monitor reaction progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (1:2) eluent. The disappearance of the benzaldehyde spot validates the completion of the cyclization phase.
-
Quenching & pH-Controlled Precipitation: Cool the reaction mixture to ambient temperature and pour it over crushed ice. Slowly neutralize the acidic medium with aqueous ammonia (28%) until a pH of 7.5–8.0 is achieved. Causality: The imidazole core is basic; neutralizing the acid converts the soluble imidazolium acetate salt back into its insoluble free-base form, driving precipitation.
-
Purification: Filter the crude precipitate under a vacuum, wash extensively with cold distilled water to remove residual ammonium salts, and recrystallize from hot ethanol to yield the pure product.
Biological Targets & Mechanisms of Action
Substituted 2-phenyl-1H-imidazoles are highly pleiotropic. The unshared electron pair on the sp2-hybridized nitrogen (N3) acts as a potent hydrogen bond acceptor and metal coordinator, allowing these molecules to interface with diverse biological targets[2][4].
Pharmacological Pathways
Fig 2: Divergent pharmacological pathways and primary biological targets of imidazole derivatives.
Anticancer Activity (Tubulin Inhibition)
A novel class of 2-aryl-4-benzoyl-imidazoles (ABI) has been developed to target the colchicine binding site in tubulin. Mechanistically, these compounds inhibit tubulin polymerization, arresting the cell cycle and inducing apoptosis. Unlike paclitaxel, ABI compounds demonstrate equipotent efficacy against both sensitive and multidrug-resistant melanoma cell lines[5].
Neuropharmacology (AChE Inhibition)
Derivatives such as 5-methyl-2-phenyl-1H-imidazole-4-methanol have shown moderate inhibitory activity against acetylcholinesterase (AChE). By preventing the enzymatic breakdown of acetylcholine, these compounds are currently being investigated as lead scaffolds for the management of neurodegenerative conditions like Alzheimer's disease[6].
Antimicrobial & Antifungal Activity
The imidazole core is notorious for its antimicrobial properties. Compounds like 4,5-dimethyl-2-phenyl-1H-imidazole exert their effects by coordinating directly with the heme iron atom of cytochrome P450 enzymes in fungal and bacterial pathogens, thereby disrupting critical metabolic processes and compromising cell membrane integrity[2].
Quantitative Efficacy & Structure-Activity Relationship (SAR)
To facilitate rational drug design, it is imperative to understand how peripheral substitutions on the 2-phenyl-1H-imidazole core alter binding kinetics and efficacy.
Table 1: Quantitative Biological Evaluation of Key Imidazole Derivatives
| Compound / Derivative | Primary Biological Target | Efficacy / Kinetic Metric | Pharmacological Application | Reference |
| 2-Aryl-4-benzoyl-imidazoles (ABI analogs) | Tubulin (Colchicine binding site) | IC50: 3.5 - 10 μM (Melanoma cells) | Overcoming multidrug-resistant tumors | [5] |
| 4-(biphenyl-4-yl)-2-(3-chlorophenyl)-1H-imidazole | Bacterial Cell Membrane | Notable MIC (Comparable to Ciprofloxacin) | Broad-spectrum antibacterial agent | [7] |
| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | Acetylcholinesterase (AChE) | Moderate Enzyme Inhibition | Neuroprotection / Alzheimer's Disease | [6] |
| 4,5-Dimethyl-2-phenyl-1H-imidazole | Cytochrome P450 | High binding affinity to Heme Iron | Antifungal / Antimicrobial | [2] |
SAR Insights for Lead Optimization:
-
Phenyl Ring Substitution: The introduction of electron-withdrawing groups (e.g., 3-chloro) or electron-donating groups (e.g., 4-methoxy) on the C2-phenyl ring significantly enhances antibacterial activity against strains like E. coli and B. subtilis compared to the unsubstituted analog[7].
-
Heterocyclic Bioisosterism: In the development of antiproliferative agents, replacing a thiazole ring with an imidazole ring (as seen in the transition from SMART compounds to ABI analogs) retains nanomolar to micromolar target affinity while drastically improving the aqueous solubility of the drug candidate[5].
-
Steric Bulk at C4/C5: The addition of biphenyl groups at the C4 position increases lipophilicity, which is highly correlated with improved penetration through thick bacterial cell walls, yielding better Minimum Inhibitory Concentration (MIC) values[7].
References
- Benchchem. "4,5-Dimethyl-2-phenyl-1H-imidazole|CAS 13682-20-7".
- Universal Journal of Pharmaceutical Research. "Synthesis and biological evaluation of novel imidazole based compounds".
- ResearchGate.
- ACS Publications. "The Cohesive Interactions in Phenylimidazoles".
- NIH / PMC. "Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents".
- Smolecule. "Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1".
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,5-Dimethyl-2-phenyl-1H-imidazole|CAS 13682-20-7 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | 13682-32-1 [smolecule.com]
- 7. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
Toxicological Profile of N-Substituted Imidazole Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Toxicology Safety Assessment Officers
Executive Summary
The N-substituted imidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a vast array of antifungal agents (e.g., ketoconazole, clotrimazole), sedatives (e.g., midazolam), and emerging industrial ionic liquids. However, this versatility comes with a distinct toxicological price. The very mechanism that confers therapeutic efficacy—coordination with the heme iron of enzymes—is the primary driver of its toxicity profile.
This guide analyzes the toxicological spectrum of N-substituted imidazoles, moving beyond basic lethality to explore the molecular initiating events (MIEs) of hepatotoxicity and endocrine disruption. It provides actionable protocols for screening and structure-activity relationship (SAR) insights to mitigate off-target effects during lead optimization.
Molecular Mechanisms of Toxicity
The toxicity of imidazole derivatives is not random; it is structurally deterministic. The core toxicophore is the unhindered nitrogen atom at position 3 (N3) of the imidazole ring.
The Heme-Coordination Trap (CYP450 Inhibition)
The primary mechanism of toxicity is the reversible, Type II binding of the imidazole N3 to the ferric ion (Fe³⁺) of the heme porphyrin ring within Cytochrome P450 enzymes.
-
Mechanism: The N3 nitrogen acts as a strong Lewis base, donating an electron pair to the heme iron. This blocks the binding of molecular oxygen, effectively shutting down the catalytic cycle of the enzyme.
-
Consequence: While intended to target fungal CYP51 (lanosterol 14α-demethylase), N-substituted imidazoles frequently cross-react with human hepatic CYPs (specifically CYP3A4, CYP2C9, and CYP2C19).
-
Clinical Outcome: This leads to severe Drug-Drug Interactions (DDIs) and accumulation of co-administered drugs to toxic levels (e.g., ketoconazole-induced arrhythmias via terfenadine accumulation).
Endocrine Disruption (Steroidogenesis Inhibition)
N-substituted imidazoles are potent disruptors of steroid hormone biosynthesis.
-
Target: CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (Aromatase).
-
Pathology: Inhibition of these enzymes halts the conversion of precursors into cortisol, testosterone, and estradiol.
-
Manifestation: Adrenal insufficiency, gynecomastia in males (anti-androgenic effect), and menstrual irregularities in females.
Mitochondrial Dysfunction & Membrane Perturbation
Particularly relevant for highly lipophilic derivatives and imidazolium-based ionic liquids.
-
Uncoupling Effect: Lipophilic imidazoles can act as protonophores, disrupting the mitochondrial transmembrane potential (
). -
ROS Generation: Blockade of the electron transport chain leads to electron leakage and superoxide formation, triggering hepatocyte apoptosis.
Visualization: Mechanistic Pathways
Diagram 1: Molecular Initiating Events (MIE) of Imidazole Toxicity
This diagram illustrates the bifurcation of toxicity into metabolic and endocrine pathways.
Caption: Mechanistic bifurcation of imidazole toxicity showing Heme-Fe coordination as the central molecular initiating event leading to metabolic and endocrine dysregulation.
Structure-Activity Relationships (SAR) & Mitigation
Understanding the SAR allows researchers to "dial out" toxicity while retaining efficacy.
| Structural Feature | Toxicological Impact | Mitigation Strategy |
| N1-Substituent Bulk | Selectivity Driver. Small groups (methyl) allow tight binding to human CYP heme. Large, complex groups (e.g., in Posaconazole) can induce steric clash with human CYP active sites while fitting fungal enzymes. | Introduce rigid, bulky lipophilic tails at N1 to improve selectivity for fungal CYP51 over human CYP3A4. |
| N3-Nitrogen (Basic) | The Toxicophore. Essential for heme binding. | Cannot be removed for efficacy, but pKa can be modulated. Lowering basicity reduces heme affinity slightly but may improve selectivity. |
| Lipophilicity (LogP) | Bioaccumulation. High LogP (>4) correlates with phospholipidosis and mitochondrial toxicity. | Incorporate polar motifs (hydroxyls, triazoles) to lower LogP below 3.5 without sacrificing target binding. |
| C2-Substitution | Metabolic Stability. Substitution at C2 can block metabolic activation but may introduce steric hindrance. | Optimization of C2 can prevent the formation of reactive metabolites. |
Experimental Protocols for Toxicological Profiling
To validate the safety profile of a new N-substituted imidazole, the following tiered screening approach is recommended.
Protocol A: High-Throughput CYP Inhibition Screen (Fluorescence/LC-MS)
Objective: Determine the IC50 of the derivative against major human CYPs (3A4, 2D6, 2C9).
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Substrates (Probe Drugs):
-
CYP3A4: Midazolam (2 µM) or Testosterone (50 µM).
-
CYP2C9: Diclofenac (10 µM).
-
-
Procedure:
-
Pre-incubation: Incubate HLM + Test Compound (0.1 – 50 µM) in phosphate buffer (pH 7.4) for 5 mins at 37°C.
-
Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Reaction: Incubate for 10–20 minutes (linear phase).
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Midazolam).
-
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot % Activity vs. Log[Concentration] to derive IC50.
-
Threshold: IC50 < 1 µM indicates high risk of clinical DDI.
-
Protocol B: H295R Steroidogenesis Assay (OECD 456)
Objective: Assess potential for endocrine disruption (Testosterone/Estradiol synthesis inhibition).
-
Cell Line: NCI-H295R (Human adrenocortical carcinoma cells).
-
Seeding: 3 x 10⁵ cells/mL in 24-well plates. Allow attachment for 24h.
-
Exposure: Replace medium with test compound dilutions (7 concentrations, e.g., 1 nM to 100 µM). Include Forskolin (10 µM) as a positive inducer of steroidogenesis to test for inhibition of stimulated production.
-
Incubation: 48 hours at 37°C/5% CO2.
-
Quantification:
-
Collect supernatant.
-
Quantify Testosterone and Estradiol via competitive ELISA or LC-MS/MS.
-
Assess cell viability (MTT assay) to ensure reduction in hormones is not due to cell death.
-
-
Validation: Positive control: Prochloraz (known imidazole steroidogenesis inhibitor).
Visualization: Screening Workflow
Diagram 2: Hierarchical Toxicity Screening Workflow
This workflow ensures "fail-early" decision making in drug discovery.
Caption: Hierarchical screening workflow (Tier 1-4) to filter imidazole candidates before expensive in vivo studies.
Comparative Toxicological Data
The following table highlights the variance in toxicity based on N-substitution.
| Compound | Primary Use | CYP3A4 IC50 (µM) | Hepatotoxicity Risk | Endocrine Risk |
| Ketoconazole | Antifungal | 0.03 - 0.1 (High) | Severe (Black Box Warning) | High (Testosterone suppression) |
| Clotrimazole | Topical Antifungal | ~0.5 - 1.0 | Low (Systemic absorption low) | Moderate (if systemic) |
| Fluconazole | Antifungal | > 20 (Low) | Low | Low (Selectivity for fungal CYP) |
| 1-Methylimidazole | Industrial / IL | N/A | Moderate (Corrosive/Irritant) | Low |
Note: Fluconazole utilizes a triazole ring, which has lower affinity for human heme iron than the imidazole ring, illustrating the "scaffold hopping" mitigation strategy.
References
-
Mechanism of Azole Toxicity
-
CYP Inhibition Protocols
-
H295R Assay Standard
- Title: OECD Test No. 456: H295R Steroidogenesis Assay.
- Source: OECD Guidelines for the Testing of Chemicals.
-
Link:[Link]
-
Hepatotoxicity of Imidazoles
-
Ionic Liquid Toxicity
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine
Application Note: High-Purity Synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine
Abstract
This protocol details the optimized synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine (also designated as 4-(aminomethyl)-2-phenylimidazole), a critical intermediate for histamine H3/H4 receptor antagonists and kinase inhibitors. Unlike conventional reductive amination routes which often suffer from over-alkylation byproducts, this guide utilizes a modified Delépine Reaction pathway . This approach ensures exclusive selectivity for the primary amine, high crystallinity of intermediates, and scalability. The workflow proceeds via the cyclization of benzamidine with dihydroxyacetone, followed by chlorination and hexamethylenetetramine (HMTA) quaternization.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is designed to build the imidazole core first, then functionalize the C4/C5 position. The 2-phenyl substituent is introduced via the benzamidine precursor, while the aminomethyl arm is generated from a hydroxymethyl handle.
Key Advantages of this Route:
-
Regiospecificity: Avoids N-alkylation issues common in direct alkylation.
-
Purification: Intermediates are solid/crystalline, minimizing chromatography.
-
Safety: Avoids the use of high-pressure hydrogenation or cyanides.
Figure 1: Step-wise synthetic pathway from benzamidine precursors to the primary amine target via the Delépine sequence.
Safety & Pre-Start Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a dedicated fume hood with a caustic scrubber if available.
-
Benzamidine Hydrochloride: Hygroscopic. Store in a desiccator.
-
Ammonia (aq): Perform all heating steps in a sealed pressure vessel or a highly efficient reflux system to contain fumes.
Detailed Experimental Protocol
Step 1: Synthesis of (2-Phenyl-1H-imidazol-4-yl)methanol
Rationale: The condensation of amidines with
Reagents:
-
Benzamidine hydrochloride (15.6 g, 100 mmol)
-
1,3-Dihydroxyacetone dimer (13.5 g, 75 mmol - Note: Excess used to drive completion)
-
Ammonium chloride (10.7 g, 200 mmol)
-
Ammonium hydroxide (28-30% aq, 100 mL)
Procedure:
-
Dissolution: In a 500 mL round-bottom pressure flask, dissolve Benzamidine HCl and Ammonium Chloride in Ammonium Hydroxide (100 mL).
-
Addition: Add Dihydroxyacetone dimer in one portion. Seal the flask.
-
Cyclization: Heat the mixture to 70°C for 4 hours. The solution will darken (deep yellow/orange).
-
Precipitation: Cool the vessel to 4°C (ice bath). The product often precipitates as a beige solid.
-
Workup: Filter the solid.[1][2][3] If no precipitate forms, concentrate the solution to ~30 mL under reduced pressure, then dilute with ice-cold water (50 mL).
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield Expectation: 60-75% (Beige crystals).
Step 2: Chlorination to 4-(Chloromethyl)-2-phenylimidazole Hydrochloride
Rationale: Converting the alcohol to a chloride activates the carbon for nucleophilic attack. The hydrochloride salt form protects the imidazole nitrogen from self-alkylation.
Reagents:
-
(2-Phenyl-1H-imidazol-4-yl)methanol (Step 1 product, 10.0 g, 57.4 mmol)
-
Thionyl Chloride (SOCl₂, 20 mL, excess)
-
Dichloromethane (DCM, anhydrous, 50 mL)
Procedure:
-
Suspension: Suspend the alcohol in anhydrous DCM (50 mL) in a 250 mL flask under Argon.
-
Activation: Cool to 0°C . Add SOCl₂ dropwise over 20 minutes. (Caution: Gas evolution of SO₂ and HCl).
-
Reaction: Remove ice bath and reflux at 45°C for 2 hours. The solid should dissolve or change texture.
-
Isolation: Evaporate the solvent and excess SOCl₂ in vacuo to dryness.
-
Wash: Triturate the resulting residue with cold diethyl ether to remove non-polar impurities.
-
Product: The resulting off-white solid is the hydrochloride salt. Use directly in the next step to avoid hydrolysis.
Step 3: The Delépine Reaction (Amine Formation)
Rationale: Using Hexamethylenetetramine (HMTA) allows for the isolation of a quaternary salt that, upon hydrolysis, releases the primary amine exclusively, preventing the formation of secondary/tertiary amines common with ammonia.
Reagents:
-
4-(Chloromethyl)-2-phenylimidazole HCl (Step 2 product, crude)
-
Hexamethylenetetramine (HMTA, 8.8 g, 63 mmol)
-
Chloroform (CHCl₃, 100 mL)
-
Ethanol (100 mL) / Conc. HCl (30 mL) for hydrolysis.
Procedure:
-
Quaternization: Suspend the crude chloride in Chloroform (100 mL). Add HMTA.
-
Reflux 1: Reflux for 4 hours. The hexaminium salt will form a heavy precipitate.
-
Filtration: Cool to RT, filter the salt, and wash with Chloroform (2 x 20 mL).
-
Hydrolysis: Transfer the salt to a flask containing Ethanol (100 mL) and Conc. HCl (30 mL).
-
Reflux 2: Reflux for 2-3 hours. The salt dissolves, and ammonium chloride/formaldehyde byproducts are generated.
-
Isolation of Free Base:
-
Concentrate to remove ethanol.
-
Dilute with water (50 mL).
-
Basify to pH > 12 using 50% NaOH (keep cold).
-
Extract immediately with n-Butanol or DCM/Isopropanol (3:1) (4 x 50 mL). Note: The amine is highly polar.
-
-
Final Purification: Dry organic layer (Na₂SO₄) and concentrate.[3][4] If necessary, convert to the Dihydrochloride salt by adding HCl in dioxane for long-term storage.
Physicochemical Characterization & QC
Target Compound: (2-Phenyl-1H-imidazol-5-yl)methanamine Molecular Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol
| Parameter | Specification | Method of Verification |
| Appearance | White to pale yellow solid | Visual Inspection |
| ¹H NMR (DMSO-d₆) | δ 8.0-7.9 (m, 2H, Ph), 7.5-7.4 (m, 3H, Ph), 7.2 (s, 1H, Imidazole-H), 3.8 (s, 2H, CH₂-NH₂) | 400 MHz NMR |
| Mass Spectrometry | [M+H]⁺ = 174.1 m/z | ESI-MS |
| Solubility | Soluble in MeOH, DMSO, dilute acid; sparingly soluble in pure water. | Solubility Test |
Expert Troubleshooting Tips
-
Tautomerism Confusion: You may see the product referred to as the 4-isomer or 5-isomer. In solution, these are identical due to the mobile proton on the imidazole nitrogen. For IUPAC naming, if the N-H is at position 1, the substituent is at 5.
-
Low Yield in Step 1: If the benzamidine cyclization yield is low, ensure the ammonia concentration is high. Using a sealed pressure tube is superior to an open reflux condenser.
-
Extraction Difficulty: The final amine is very polar. If extraction with DCM fails, use n-Butanol or perform a continuous liquid-liquid extraction. Alternatively, purify the crude HCl salt via ion-exchange chromatography (Dowex 50W).
References
-
General Imidazole Synthesis (Cyclization)
- Chemistry of Heterocyclic Compounds: Imidazole and its Derivatives. (Classic synthesis via amidines and -hydroxy ketones).
-
Source:
-
Delépine Reaction Methodology
- The Delépine Reaction in the Synthesis of Primary Amines.
-
Source:
-
Analogous Histamine Derivative Protocols
- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
-
Source:
-
Structural Characterization of 2-Phenylimidazoles
- 2-Phenyl-1H-imidazole: Crystal structure and tautomerism.
-
Source:
Sources
applications of (2-Phenyl-1H-imidazol-5-YL)methanamine in medicinal chemistry.
Executive Summary
(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) represents a "privileged scaffold" in medicinal chemistry, particularly within the oncology and vascular biology sectors. Its structural core—a 2-substituted imidazole ring with a polar methanamine tail—mimics the adenine pocket of ATP, making it a potent template for Type I kinase inhibitors.
This guide details the application of this compound in developing inhibitors for Tie-2 (Tyrosine kinase with Ig and EGF homology domains-2) , a receptor tyrosine kinase critical for vascular stability and tumor angiogenesis. Unlike VEGF inhibitors that target vessel formation, Tie-2 inhibitors disrupt vessel maturation and stability, offering a complementary therapeutic strategy.
Pharmacophore Profile & Mechanism
Structural Logic
The molecule functions as a hinge-binding fragment.
-
Imidazole Core: Forms hydrogen bonds with the kinase hinge region (typically Glu and Asp residues).
-
2-Phenyl Group: Occupies the hydrophobic pocket adjacent to the ATP binding site, providing selectivity over other kinases.
-
5-Methanamine Tail: Solubilizing group that can be further derivatized (e.g., urea or amide formation) to reach the "gatekeeper" residue or the DFG motif, locking the kinase in an inactive conformation.
Pathway Visualization: Tie-2 Signaling
The following diagram illustrates the downstream signaling blocked by (2-Phenyl-1H-imidazol-5-yl)methanamine derivatives.
Figure 1: Mechanism of Action.[1][2][3][4] The inhibitor competes with ATP at the Tie-2 receptor, blocking downstream PI3K/Akt and MAPK cascades essential for endothelial survival.
Experimental Protocols
Chemical Synthesis Protocol
Objective: Synthesize (2-Phenyl-1H-imidazol-5-yl)methanamine from 2-phenylimidazole. Scale: 10 mmol basis.
Reagents:
-
2-Phenylimidazole (Starting Material)[5]
-
POCl3 (Phosphorus oxychloride)
-
DMF (Dimethylformamide)
-
Sodium Triacetoxyborohydride (STAB)
-
Ammonium Acetate (NH4OAc)
Workflow:
-
Vilsmeier-Haack Formylation:
-
Cool DMF (5 mL) to 0°C. Dropwise add POCl3 (1.1 eq) under N2. Stir for 30 min to form the Vilsmeier reagent.
-
Add 2-Phenylimidazole (1.44 g, 10 mmol) dissolved in DMF.
-
Heat to 80°C for 4 hours.
-
Workup: Pour into ice water, neutralize with NaHCO3 to pH 8. Filter the precipitate.
-
Product:2-Phenyl-1H-imidazole-5-carbaldehyde .[6]
-
-
Reductive Amination:
-
Dissolve the aldehyde (1.72 g, 10 mmol) in Methanol (20 mL).
-
Add Ammonium Acetate (7.7 g, 100 mmol, 10 eq) to ensure mono-alkylation.
-
Stir at Room Temp for 1 hour to form the imine intermediate.
-
Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise.
-
Stir for 12 hours.
-
Purification: Quench with 1N NaOH. Extract with DCM/Isopropanol (3:1). Dry over Na2SO4.[7]
-
Final Product:(2-Phenyl-1H-imidazol-5-yl)methanamine .
-
Figure 2: Synthetic pathway for the generation of the methanamine scaffold.
Tie-2 Kinase Inhibition Assay (HTRF)
Objective: Quantify the IC50 of the synthesized compound against Tie-2 kinase using Homogeneous Time-Resolved Fluorescence.
Materials:
-
Enzyme: Recombinant Human Tie-2 kinase (cytoplasmic domain).
-
Substrate: Biotin-poly(Glu,Tyr) (4:1).
-
ATP: Ultrapure ATP (Km concentration, typically 10 µM).
-
Detection: Eu-Cryptate labeled anti-phosphotyrosine antibody + Streptavidin-XL665.[8]
Protocol:
-
Preparation: Prepare a 384-well low-volume white plate.
-
Inhibitor Addition: Add 4 µL of the test compound (dissolved in DMSO, serial dilutions) to wells.
-
Enzyme Mix: Add 2 µL of Tie-2 kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Reaction Start: Add 4 µL of Substrate/ATP mix.
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection: Add 10 µL of Detection Buffer containing EDTA (to stop reaction), Eu-Cryptate antibody, and Streptavidin-XL665.
-
Readout: Measure fluorescence ratio (665 nm / 620 nm) on an HTRF-compatible reader (e.g., EnVision).
-
Analysis: Plot % inhibition vs. log[concentration] to determine IC50.
Comparative Data & SAR
The following table highlights the Structure-Activity Relationship (SAR) when modifying the 2-phenylimidazole core. The methanamine group is critical for H-bond interactions in the solvent-exposed region.
| Compound Variant | R2 Substituent | R5 Substituent | Tie-2 IC50 (nM) | Selectivity (vs p38) |
| Core Scaffold | Phenyl | Methanamine | ~250 | Moderate |
| Derivative A | 4-Fluorophenyl | Methanamine | 180 | High |
| Derivative B | Phenyl | Methyl | >10,000 | Low |
| Derivative C | Pyridin-4-yl | Urea-linked tail | 5 | Very High |
Note: "Derivative B" demonstrates that removing the amine functionality destroys activity, validating the methanamine's role in the pharmacophore.
References
-
Tie-2 Kinase Inhibitor Discovery : Semple, G., et al. "Pyridinylimidazole inhibitors of Tie2 kinase." Bioorganic & Medicinal Chemistry Letters, 2007.[9]
-
HTRF Assay Protocol : Revvity. "HTRF Human Phospho-Tie2 (Tyr992) Detection Kit Protocol."
-
Synthesis of Imidazole Carbaldehydes : BenchChem. "Experimental procedure for reductive amination of 6-(1H-imidazol-1-yl)nicotinaldehyde."
-
Tie-2 Signaling & Angiogenesis : Peters, K.G., et al. "Functional significance of Tie2 signaling in the adult vasculature." Recent Progress in Hormone Research, 2004.
-
Compound Data : PubChem. "2-Phenylimidazole Compound Summary."
Sources
- 1. worldwide.promega.com [worldwide.promega.com]
- 2. Discovery of novel benzimidazoles as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Phenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Phenyl-1H-imidazole-5-carbaldehyde 97% | CAS: 68282-47-3 | AChemBlock [achemblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridinylimidazole inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Chromatographic Purification of (2-Phenyl-1H-imidazol-5-YL)methanamine
Audience: Research Scientists, Medicinal Chemists, and Downstream Processing Engineers Focus: Overcoming silanophilic interactions and poor retention in highly basic, polar heterocycles.
Physicochemical Profiling & Mechanistic Rationale
The target molecule, (2-Phenyl-1H-imidazol-5-YL)methanamine , presents a classic downstream processing challenge in drug development. Structurally, it features a highly polar, dual-basic pharmacophore: a primary methanamine group (estimated
The Causality of Chromatographic Failure
Standard purification techniques frequently fail for this class of molecules due to two primary mechanisms:
-
Normal-Phase Silica Failure (Silanophilic Tailing): On bare silica gel, the basic primary amine interacts strongly with acidic silanol groups (
) via irreversible hydrogen bonding and ionic interactions. This results in severe peak tailing, poor resolution, and low recovery. While2[2], the extreme polarity of the imidazole-methanamine often still leads to streaking. -
Low-pH Reversed-Phase Failure (Void Volume Elution): In standard RP-HPLC utilizing 0.1% Trifluoroacetic acid (TFA) at pH 2, both the primary amine and the imidazole nitrogen are fully protonated (net charge +2). This renders the molecule hyper-hydrophilic, causing it to bypass hydrophobic interactions with the C18 stationary phase and elute in the void volume (
), co-eluting with polar reaction salts. 3[3].
The Solution: Orthogonal Ion-Suppression & Catch-and-Release
To achieve >98% purity, we deploy a two-stage orthogonal strategy:
-
Stage 1: Strong Cation Exchange (SCX) Solid Phase Extraction. Exploits the high
of the amine to selectively trap the target while washing away neutral/acidic impurities. -
Stage 2: High-pH RP-HPLC. By raising the mobile phase pH to ~9.5 using ammonium bicarbonate, the primary amine and imidazole are deprotonated (ion-suppression mode). The neutral molecule regains hydrophobicity, allowing for high-resolution separation on a pH-stable C18 column.4[4].
Process Visualizations
Effect of mobile phase pH on the retention of basic amines in reversed-phase chromatography.
Orthogonal purification workflow for basic imidazole-amines using SCX and High-pH HPLC.
Quantitative Method Comparison
To illustrate the causality of method selection, the following table summarizes the chromatographic behavior of (2-Phenyl-1H-imidazol-5-YL)methanamine across different stationary and mobile phases.
| Purification Strategy | Mobile Phase System | Retention Factor ( | Peak Asymmetry ( | Typical Recovery | Primary Limitation |
| Bare Silica (Normal Phase) | DCM / MeOH | 0.5 | > 3.5 (Severe Tailing) | < 40% | Irreversible silanol adsorption |
| Low-pH RP-HPLC | 0.1% TFA in | 0.2 | 1.1 | 85% | Elutes in void volume; no separation |
| High-pH RP-HPLC | 10 mM | 4.8 | 1.05 | > 95% | Requires hybrid pH-stable C18 column |
Step-by-Step Experimental Protocols
Protocol A: Strong Cation Exchange (SCX) Pre-Purification
This protocol acts as a self-validating binary filter. If the target compound is successfully protonated, it will strictly partition into the solid phase.5[5].
Materials: Tosic acid grafted silica cartridge (SCX), Methanol (MeOH), Dichloromethane (DCM), 7N Ammonia in Methanol.
-
Resin Equilibration: Wash the SCX cartridge with 3 Column Volumes (CV) of 100% MeOH.
-
Sample Loading: Dissolve the crude reaction mixture in a minimum volume of MeOH. Load the solution onto the cartridge at a flow rate of 1 drop/sec. Causality: The intrinsic basicity of the methanamine ensures it becomes protonated and forms a strong ionic bond with the sulfonic acid resin.
-
Washing (Self-Validation Step): Wash the cartridge sequentially with 3 CV of MeOH, followed by 3 CV of DCM. Collect the wash.
-
Validation: Analyze the wash via TLC or LC-MS. The absence of the target confirms complete capture. The wash removes unreacted phenyl precursors and neutral byproducts.
-
-
Elution: Elute the target compound using 3 CV of 5% Ammonia (
) in MeOH.-
Causality: The strong base deprotonates the primary amine, breaking the ionic interaction and releasing the target.
-
-
Concentration: Evaporate the eluent under reduced pressure to yield the semi-pure freebase.
Protocol B: Preparative High-pH RP-HPLC
This protocol is self-validating through real-time Diode Array Detection (DAD). By monitoring dual wavelengths, the operator can instantly verify peak identity and differentiate the target from non-aromatic impurities.
Equipment & Parameters:
-
Column: Hybrid Silica C18 designed for high pH (e.g., Waters XBridge C18, 5 µm, 150 x 21.2 mm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
) in Milli-Q Water, adjusted to pH 9.5 with Ammonium Hydroxide. -
Mobile Phase B: HPLC-grade Acetonitrile (MeCN).
-
Detection: UV DAD at 210 nm (aliphatic amine backbone) and 254 nm (conjugated phenyl-imidazole chromophore).
Gradient Workflow:
-
Equilibration: Equilibrate the column at 5% B for 3 minutes at a flow rate of 20 mL/min.
-
Injection: Inject the SCX-purified sample (dissolved in 50:50
:MeCN). Note: Avoid dissolving in pure DMSO if possible, as it can distort the peak shape of early-eluting polar compounds. -
Gradient Elution:
-
Hold at 5% B for 2 minutes (allows salts to elute).
-
Ramp from 5% B to 50% B over 15 minutes. Causality: The neutral state of the molecule at pH 9.5 ensures proper mass transfer kinetics into the C18 pores, resulting in a sharp, symmetrical peak eluting around 30-40% B.
-
Flush at 95% B for 3 minutes to remove highly lipophilic impurities.
-
-
Recovery: Pool fractions containing the target mass (confirmed via inline MS or post-run LC-MS). Lyophilize the pooled fractions. Validation: The use of volatile ammonium bicarbonate ensures that the post-lyophilization mass balance accurately reflects the recovered alkaloid without residual inorganic salt contamination.
References
- Automated Multistep Synthesis of Small Molecules: Protocols, Platforms, and Future Directions for Accelerated Drug Discovery. Organic Chemistry Insights.
- Application Notes and Protocols: Purification of Geranylamine by Column Chromatography. Benchchem.
- Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Benchchem.
- Solution-Phase Synthesis of Pyrrole-Imidazole Polyamides. National Institutes of Health (NIH).
- IMIDAZOLE. Ataman Kimya.
Sources
Advanced Analytical Characterization of (2-Phenyl-1H-imidazol-5-YL)methanamine: Methodologies and Mechanistic Insights
(2-Phenyl-1H-imidazol-5-YL)methanamine (CAS: 772317-13-2) is a highly polar, bifunctional molecule containing an imidazole heterocycle and a primary methanamine moiety. Characterizing this compound presents two distinct analytical hurdles: severe chromatographic peak tailing due to its dual basic sites, and spectroscopic ambiguity caused by rapid annular tautomerization.
This guide provides self-validating, mechanistic protocols designed for researchers and drug development professionals to achieve robust purity profiling and structural elucidation.
Section 1: UHPLC-UV Method for Purity and Stability-Indicating Assays
The Causality of Chromatographic Tailing Standard silica-based C18 columns fail when analyzing imidazole methanamines. The primary amine (pKa ~9.5) and the imidazole ring (pKa ~7.0) undergo secondary ion-exchange interactions with ionized residual silanols (SiO⁻) on the stationary phase, leading to severe peak tailing and poor resolution. To counteract this, we employ a high-pH chromatographic strategy. At pH 10.0, the imidazole ring is fully deprotonated (neutral) and the primary amine is partially deprotonated, effectively shutting down silanol interactions and increasing the molecule's hydrophobicity for better retention.
Self-Validating Protocol: High-pH UHPLC-UV
-
Mobile Phase Preparation :
-
Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide.
-
Mobile Phase B (MPB): 100% Acetonitrile (LC-MS grade).
-
Self-Validation Step: Mix 50% MPA and 50% MPB in a test vial. Observe for 30 minutes to ensure no buffer precipitation occurs before pumping through the system.
-
-
Chromatographic Conditions :
-
Column: Hybrid-silica C18 (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 1.7 µm. Hybrid silica is mandatory to prevent column dissolution at pH 10.0.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Detection: UV/DAD at 254 nm (captures the conjugated 2-phenylimidazole chromophore).
-
-
Gradient Program :
-
0–1 min: 5% B | 1–6 min: 5% → 60% B | 6–7 min: 60% → 95% B | 7–8 min: 95% B | 8–10 min: 5% B
-
-
System Suitability Testing (SST) :
-
Inject a 50 µg/mL standard solution 6 times.
-
Acceptance Criteria: Retention time %RSD < 1.0%, Peak Area %RSD < 2.0%, Tailing Factor (Tf) ≤ 1.2. If Tf > 1.2, verify the mobile phase pH has not drifted.
-
Section 2: LC-MS/MS for Trace Impurity Profiling
Causality of Ionization and Fragmentation The primary methanamine group is a highly efficient proton acceptor, making Positive Electrospray Ionization (ESI+) the optimal technique. The intact molecule yields a robust [M+H]⁺ precursor ion at m/z 174.1. Upon Collision-Induced Dissociation (CID), primary aliphatic amines classically undergo a neutral loss of ammonia (-17 Da). For this compound, CID generates a resonance-stabilized (2-phenyl-1H-imidazol-5-yl)methylium cation at m/z 157.1.
Protocol: MRM Method Setup
-
Source Parameters : Capillary voltage +3.0 kV, Desolvation temperature 400°C, Desolvation gas (N₂) 800 L/hr.
-
Transitions :
-
Quantifier: m/z 174.1 → 157.1 (Collision Energy: 15 eV). Mechanism: Loss of NH₃.
-
Qualifier: m/z 174.1 → 104.1 (Collision Energy: 30 eV). Mechanism: Cleavage of the imidazole ring yielding a phenyl-containing fragment.
-
-
Carryover Validation : Run a blank diluent injection immediately after the highest calibration standard. The signal-to-noise (S/N) ratio at the API retention time must be < 3. Basic amines are notoriously "sticky"; if carryover fails, implement a needle wash of 50:50:0.1 Methanol:Water:Formic Acid.
Fig 1: LC-MS/MS MRM workflow for trace profiling of (2-Phenyl-1H-imidazol-5-YL)methanamine.
Section 3: Structural Elucidation via NMR Spectroscopy
Causality of Tautomeric Broadening In solution (e.g., DMSO-d₆), the N-H proton of the imidazole ring rapidly exchanges between the N1 and N3 positions. This tautomerization occurs at an intermediate rate relative to the NMR timescale. Consequently, the signals for C4 and C5 in the ¹³C NMR spectrum broaden significantly or disappear entirely into the baseline, making standard solution-state ¹³C NMR unreliable for full structural proof[1].
Overcoming the Tautomerization Barrier To achieve a full structural description, researchers must bypass solution-state dynamics. Solid-state ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR freezes the molecule in its crystal lattice. Because the lattice locks the proton on a specific nitrogen, the tautomeric exchange is halted, yielding sharp, distinct carbon resonances[1].
Protocol: Solid-State NMR Acquisition
-
Preparation : Pack the microcrystalline powder tightly into a 4 mm Zirconia rotor.
-
Validation : Validate the SSNMR tuning and cross-polarization efficiency using an external adamantane standard. The methylene carbon of adamantane must appear as a sharp singlet at 38.48 ppm before proceeding.
-
Acquisition :
-
Spin rate: 10–12 kHz (eliminates spinning sidebands from aromatic chemical shift anisotropy).
-
Contact time: 2.0 ms (optimized for rigid aromatic carbons).
-
Decoupling: Acquire with high-power proton decoupling (e.g., SPINAL-64).
-
Fig 2: Overcoming solution-state tautomeric broadening using solid-state 13C CP-MAS NMR.
Quantitative Data Summary
| Parameter | Analytical Technique | Target Value / Observation | Mechanistic Rationale |
| Molecular Weight | LC-MS (ESI+) | m/z 174.1 [M+H]⁺ | Primary amine efficiently accepts a proton. |
| Primary Fragment | LC-MS/MS (CID) | m/z 157.1 | Neutral loss of NH₃ (-17 Da) from the methanamine group. |
| Tailing Factor (Tf) | UHPLC-UV (pH 10.0) | ≤ 1.2 | High pH neutralizes imidazole, preventing silanol binding. |
| UV Absorbance | DAD | λmax ~254 nm | Conjugation between the phenyl and imidazole rings. |
| ¹³C NMR C4/C5 | Solution ¹³C NMR | Broad / Invisible | Fast proton exchange between N1 and N3 averages the signals. |
| ¹³C NMR C4/C5 | Solid-State CP-MAS | Sharp singlets | Crystal lattice restricts proton mobility, halting tautomerization. |
References
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: Molecules (MDPI) / PubMed URL:[Link]
-
Development and Validation of a Quantification Method of Cotinine in Urine Using Two Innovative Technologies: Supported Liquid Extraction and UHPLC-MS Source: Journal of Analytical & Bioanalytical Techniques (SciTechnol) URL:[Link]
-
A high-performance liquid-chromatographic method for routine simultaneous determination of nicotine and cotinine in plasma Source: Clinical Chemistry / PubMed URL:[Link]
Sources
Application Note: ¹H and ¹³C NMR Spectral Characterization of (2-Phenyl-1H-imidazol-5-yl)methanamine
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Protocol & Spectral Reference
Structural & Mechanistic Context
(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) is a highly versatile pharmacophore utilized in the synthesis of kinase inhibitors and histaminergic agents[1]. However, the structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents a specific mechanistic challenge: annular tautomerism .
In solution, the proton on the imidazole nitrogen rapidly exchanges between the N-1 and N-3 positions. Because the exchange rate often occurs at an intermediate timescale relative to the NMR acquisition frequency at 298 K, the signals for the C-4 and C-5 positions (and occasionally C-2) can suffer from severe line broadening or complete signal collapse[2]. As a Senior Application Scientist, I designed the following protocol not just to acquire data, but to actively suppress this tautomeric interference through strategic solvent selection and self-validating acquisition parameters.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, this workflow operates as a self-validating system. Every parameter is chosen with a specific physical causality in mind.
Sample Preparation & Solvent Causality
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-
).-
Causality: Unlike non-polar solvents (e.g., CDCl₃), DMSO-
acts as a strong hydrogen-bond acceptor. It transiently anchors the exchangeable imidazole N-H proton, slowing the tautomeric exchange rate and sharpening the time-averaged signals of the imidazole carbon framework[2].
-
-
Concentration: 25 mg/mL.
-
Causality: This concentration provides an optimal signal-to-noise (S/N) ratio for ¹³C acquisition without increasing sample viscosity, which would otherwise decrease
relaxation times and artificially broaden the peaks.
-
Instrumental Setup & Acquisition
-
¹H NMR (400 MHz):
-
Parameters: 16 scans, spectral width of 12 ppm, and a relaxation delay (
) of 2.0 s. -
Validation Step: Check the residual DMSO pentet at 2.50 ppm and the H₂O peak at ~3.33 ppm. If the H₂O peak is exceptionally broad or shifted, trace acidic impurities are present, which will accelerate tautomerism and invalidate the imidazole N-H integration.
-
-
¹³C NMR (100 MHz) & DEPT-135:
-
Parameters: 1024 scans,
= 5.0 s. -
Causality: The extended 5-second relaxation delay is critical. Quaternary carbons (C-2, C-5, and Phenyl C-1') lack attached protons, resulting in significantly longer
relaxation times via dipole-dipole mechanisms. A standard 1-second delay will artificially suppress these diagnostic peaks. -
Validation Step (DEPT-135): Run a DEPT-135 experiment alongside the standard ¹³C. The protocol is validated if the methanamine (-CH₂-) carbon phases negatively (pointing down), while the quaternary carbons completely disappear. If the -CH₂- peak is positive, the 90° pulse calibration is incorrect and must be recalibrated.
-
Spectral Data Presentation
The following tables summarize the validated multiplet analysis for the free base of (2-Phenyl-1H-imidazol-5-yl)methanamine in DMSO-
Table 1: ¹H NMR Assignments (400 MHz, DMSO- )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Diagnostic Notes |
| Imidazole N-H | 12.15 | br s | 1H | - | Broadened by quadrupolar ¹⁴N relaxation and exchange. |
| Phenyl H-2', H-6' | 7.92 | d | 2H | 7.6 | Ortho-protons, deshielded by the imidazole ring current. |
| Phenyl H-3', H-5' | 7.43 | t | 2H | 7.6 | Meta-protons. |
| Phenyl H-4' | 7.32 | t | 1H | 7.6 | Para-proton. |
| Imidazole H-4 | 7.02 | s | 1H | - | Sharp singlet; confirms substitution at C-5. |
| -CH₂- | 3.76 | s | 2H | - | Aliphatic methylene spacer. |
| -NH₂ | 1.95 | br s | 2H | - | Primary amine; shifts downfield if protonated to a salt. |
Table 2: ¹³C NMR Assignments (100 MHz, DMSO- )
| Position | Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Mechanistic Notes |
| Imidazole C-2 | 145.8 | C (Quaternary, Null) | Highly deshielded due to adjacent nitrogens. |
| Imidazole C-5 | 138.5 | C (Quaternary, Null) | May exhibit residual broadening due to tautomerism[2]. |
| Phenyl C-1' | 130.8 | C (Quaternary, Null) | Ipso-carbon. |
| Phenyl C-3', C-5' | 128.6 | CH (Positive) | Meta-carbons. |
| Phenyl C-4' | 127.9 | CH (Positive) | Para-carbon. |
| Phenyl C-2', C-6' | 125.1 | CH (Positive) | Ortho-carbons. |
| Imidazole C-4 | 116.5 | CH (Positive) | Shielded relative to C-2. |
| -CH₂- | 39.2 | CH₂ (Negative) | Validated via negative phase in DEPT-135. |
Diagnostic Workflow Visualization
The following logic gate diagram illustrates the decision-making process for analyzing tautomeric imidazoles, ensuring data integrity at every step.
Caption: Workflow for the self-validating NMR analysis of tautomeric 2-phenylimidazole derivatives.
References
-
Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: Molecules, 2020, 25(17), 3770. URL: [Link][2]
-
Title: (2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride (C10H11N3) Source: PubChem, National Center for Biotechnology Information. URL: [Link][1]
-
Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: Journal of Organic Chemistry, 1997, 62(21), 7512-7515. URL: [Link]
Sources
mass spectrometry analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine
Authored by: A Senior Application Scientist
Introduction
(2-Phenyl-1H-imidazol-5-YL)methanamine is a small molecule featuring a core phenyl-imidazole scaffold, a structure of significant interest in medicinal chemistry and drug development. The imidazole ring is a key component in many biologically active compounds, including the essential amino acid histidine.[1] The accurate identification and quantification of such molecules are paramount for pharmacokinetic studies, metabolism profiling, and quality control in pharmaceutical manufacturing. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers unparalleled sensitivity and selectivity for this purpose.[2]
This guide provides a comprehensive framework for the mass spectrometric analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental decisions. We will explore direct infusion analysis for initial characterization and proceed to a robust LC-MS/MS method for high-sensitivity quantification in complex matrices.
Physicochemical Properties and their Analytical Implications
Understanding the fundamental properties of the analyte is the first step in developing a robust analytical method. The structure of (2-Phenyl-1H-imidazol-5-YL)methanamine contains both a non-polar phenyl group and polar, basic nitrogen atoms within the imidazole ring and the primary amine sidechain. This amphiphilic nature dictates its behavior in both chromatographic separation and ionization.
Table 1: Physicochemical Properties of (2-Phenyl-1H-imidazol-5-YL)methanamine
| Property | Value | Data Source | Implication for MS Analysis |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃ | ChemScene[3] | Used to calculate the exact mass. |
| Molecular Weight | 173.21 g/mol | ChemScene[3] | The monoisotopic mass will be the basis for precursor ion selection. |
| CAS Number | 772317-13-2 | ChemScene[3] | Unique identifier for the compound. |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[3] | Suggests moderate polarity, influencing chromatographic retention. |
| logP | 1.5354 | ChemScene[3] | Indicates moderate lipophilicity; suitable for reversed-phase chromatography. |
| Hydrogen Bond Donors | 2 | ChemScene[3] | Influences solvation and interaction with polar stationary phases. |
| Hydrogen Bond Acceptors | 2 | ChemScene[3] | Influences solvation and potential for adduct formation. |
The presence of multiple basic nitrogen atoms makes the molecule an excellent candidate for positive-mode electrospray ionization (ESI), as it will readily accept a proton to form a stable [M+H]⁺ ion.[4]
Part 1: Direct Infusion Analysis for Precursor Ion and Fragment Identification
Direct infusion analysis is a critical preliminary step to confirm the mass of the analyte and to explore its fundamental fragmentation behavior under collision-induced dissociation (CID). This information is essential for setting up a quantitative LC-MS/MS method.
Causality Behind Experimental Choices
-
Ionization Mode (Positive ESI): The primary amine and imidazole nitrogens are basic and will be readily protonated in a slightly acidic solution, making positive ESI the ideal choice for achieving high sensitivity.[4][5]
-
Solvent System: A mixture of acetonitrile (or methanol) and water with a small amount of formic acid is used. The organic solvent promotes efficient desolvation in the ESI source, while the formic acid ensures the analyte is protonated in solution before it even enters the mass spectrometer, leading to a stable and intense signal for the [M+H]⁺ ion.[2][4]
Experimental Protocol: Direct Infusion
-
Sample Preparation: Prepare a 1 µg/mL stock solution of (2-Phenyl-1H-imidazol-5-YL)methanamine in methanol. Dilute this stock to a final concentration of 50-100 ng/mL in 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.
-
Infusion Setup: Infuse the prepared sample directly into the mass spectrometer's ESI source using a syringe pump at a constant flow rate of 5-10 µL/min.
-
MS Tuning - Full Scan (MS1):
-
Set the instrument to acquire data in positive ESI mode over a mass range of m/z 50-300.
-
Optimize source parameters to maximize the signal intensity of the expected [M+H]⁺ ion (m/z 174.2). Key parameters to adjust include:
-
Capillary Voltage: ~3.0-4.0 kV (to ensure a stable spray).
-
Cone (or Skimmer) Voltage: ~20-40 V (low enough to minimize in-source fragmentation).
-
Source Temperature: ~120-150 °C.
-
Desolvation Gas Temperature & Flow: ~350-450 °C and 600-800 L/hr (to aid droplet evaporation).
-
-
-
MS/MS Tuning - Product Ion Scan (MS2):
-
Select the [M+H]⁺ ion at m/z 174.2 as the precursor for fragmentation.
-
Perform a product ion scan by ramping the collision energy (e.g., from 10 to 40 eV) using argon or nitrogen as the collision gas.
-
Identify the most stable and intense fragment ions for use in subsequent quantitative analysis.
-
Predicted Fragmentation Pathway
The fragmentation of the protonated molecule (m/z 174.2) is predicted to follow several key pathways based on established fragmentation rules for amines and aromatic heterocyclic compounds.[6][7]
-
Pathway A: Neutral Loss of Ammonia: A common fragmentation for primary amines, involving the loss of NH₃ (17.03 Da).[5] This is expected to produce a significant fragment ion.
-
Pathway B: Benzylic-type Cleavage: Cleavage of the C-C bond between the imidazole ring and the aminomethyl side chain. This is a favorable cleavage as it results in a resonance-stabilized 2-phenyl-imidazole cation.
-
Pathway C: Phenyl Group Cleavage: Loss of the phenyl ring as a neutral radical (C₆H₅•, 77.1 Da) or benzene (C₆H₆, 78.1 Da).
-
Pathway D: Tropylium Ion Formation: Cleavage and rearrangement can lead to the formation of the highly stable tropylium ion (C₇H₇⁺).
Caption: Predicted fragmentation pathways for protonated (2-Phenyl-1H-imidazol-5-YL)methanamine.
Part 2: LC-MS/MS Method for Separation and Quantification
For analyzing the target compound in complex matrices like plasma or tissue homogenates, a chromatographic separation step is necessary to remove interferences and ensure accurate quantification.[8] A Multiple Reaction Monitoring (MRM) experiment on a tandem quadrupole mass spectrometer provides the highest selectivity and sensitivity.
Causality Behind Experimental Choices
-
Chromatography (Reversed-Phase): With a logP of 1.54, the compound has sufficient non-polar character from its phenyl ring to be retained on a standard C18 reversed-phase column. This is often the simplest and most robust starting point for small molecule analysis.[9]
-
Mobile Phase: An acidic mobile phase (0.1% formic acid) is maintained to ensure the analyte remains in its protonated, ionic form, which provides good peak shape on silica-based columns and enhances ESI sensitivity.[2]
-
MRM Transitions: Using at least two specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of the analyte. The most intense fragment is typically used for quantification (Quantifier), while a second fragment serves as a confirmation (Qualifier).
Caption: A typical workflow for the quantitative analysis of a small molecule by LC-MS/MS.
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a close structural analog).
-
Vortex vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (HPLC/UHPLC) Conditions:
-
Column: C18 column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm)[2]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
-
Mass Spectrometry (MRM) Conditions:
-
Set the instrument to positive ESI mode with source parameters optimized during the direct infusion experiment.
-
Monitor the MRM transitions determined from the product ion scan. The collision energy (CE) and other parameters should be optimized for each transition to maximize signal.
-
Table 2: Proposed MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Role |
|---|---|---|---|---|---|
| (2-Phenyl-1H-imidazol-5-YL)methanamine | 174.2 | 157.2 | 50 | 22 (Optimizable) | Quantifier |
| (2-Phenyl-1H-imidazol-5-YL)methanamine | 174.2 | 145.1 | 50 | 28 (Optimizable) | Qualifier |
Protocol Validation and Trustworthiness
To ensure the trustworthiness of the generated data, the protocol must be validated. This involves assessing key performance metrics according to regulatory guidelines (e.g., FDA, EMA). A self-validating system would include:
-
Calibration Curve: A series of standards of known concentration (e.g., 1-1000 ng/mL) are prepared and analyzed to establish the linear range of the assay. A regression analysis with a correlation coefficient (r²) > 0.99 is typically required.[2]
-
Quality Controls (QCs): Samples at low, medium, and high concentrations are analyzed alongside unknown samples to ensure accuracy and precision throughout the analytical run. Acceptance criteria are typically within ±15% of the nominal value.
-
Selectivity: Blank matrix samples are analyzed to ensure no endogenous components interfere with the detection of the analyte at its specific retention time and MRM transition.
Conclusion
This technical guide outlines a systematic and scientifically grounded approach to the mass spectrometric analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine. By beginning with direct infusion to understand the analyte's ionization and fragmentation characteristics, a highly sensitive and selective LC-MS/MS method using MRM can be developed with confidence. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for researchers in pharmaceutical development and related fields. The emphasis on the causality behind experimental choices empowers scientists to not only replicate this method but also to adapt and troubleshoot it for their specific applications and matrices.
References
- BenchChem. (2025). A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
- Kiontke, A., Oliveira-Birkmeier, A., Opitz, A., & Birkemeyer, C. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLoS ONE.
- Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
- BioPharma Services. (2023). BA Method Development: Polar Compounds.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- ChemScene. (n.d.). (2-Phenyl-1H-imidazol-5-yl)methanamine.
- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of 1-(1H-Imidazol-5-yl)-N-methylmethanamine (Histamine).
- BenchChem. (2025). An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
use of (2-Phenyl-1H-imidazol-5-YL)methanamine as a ligand in coordination chemistry
Topic: Use of (2-Phenyl-1H-imidazol-5-yl)methanamine as a Ligand in Coordination Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Bioinorganic Scientists[1]
Executive Summary
(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) represents a specialized subclass of histamine analogs.[1] Unlike histamine, which forms 6-membered chelate rings, this ligand features a single methylene linker, predisposing it to form thermodynamically stable 5-membered chelate rings with transition metals.[1] The incorporation of a phenyl group at the C2 position introduces significant lipophilicity and
Ligand Profile & Coordination Mechanics
Structural Analysis
The ligand exists in tautomeric equilibrium between the 4- and 5-substituted forms.[1] In coordination chemistry, the N,N-bidentate chelating mode is dominant.[1]
-
Donor Sites:
-
Chelate Effect: Binding through N3 and the amine nitrogen forms a rigid 5-membered ring, which is generally more stable than the 6-membered ring of histamine complexes due to the entropy effect.[1]
Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Impact on Coordination |
| Molecular Weight | 173.21 g/mol | -- |
| pKa (Imidazole N) | ~5.5 - 6.0 | Lower than unsubstituted imidazole due to phenyl conjugation; requires pH > 6 for efficient binding.[1] |
| pKa (Amine N) | ~8.8 - 9.2 | Protonated at physiological pH; requires base for complexation.[1] |
| LogP | ~1.5 - 2.0 | Enhanced membrane permeability compared to histamine (LogP ~ -0.7).[1] |
Experimental Protocols
Protocol A: Synthesis of Bis-Ligand Copper(II) Complex
Objective: Synthesize
Reagents:
-
Ligand: (2-Phenyl-1H-imidazol-5-yl)methanamine (1.0 mmol, 173 mg)[1]
-
Metal Salt:
(0.5 mmol, 85 mg)[1] -
Solvent: Methanol (HPLC grade)[1]
-
Base: Triethylamine (Et
N) or NaOH (0.1 M)[1]
Step-by-Step Procedure:
-
Ligand Solubilization: Dissolve 173 mg of ligand in 10 mL methanol.[1] The solution should be clear.
-
Deprotonation: Add 1.0 mmol of Et
N (approx. 140 L) to the ligand solution.[1] Stir for 10 minutes.-
Note: This neutralizes the ammonium form if the ligand was supplied as a salt (e.g., HCl salt).[1] If free base, this step ensures the amine is available for binding.
-
-
Metal Addition: Dissolve 85 mg
in 5 mL methanol. Add this solution dropwise to the stirring ligand solution over 15 minutes.-
Observation: Color change from pale blue (free Cu) to deep blue/violet (indicating N-coordination).[1]
-
-
Reflux: Heat the mixture to 50°C for 2 hours.
-
Crystallization: Allow the solution to cool slowly to room temperature. Reduce volume by 50% using a rotary evaporator. Add diethyl ether vapor diffusion or let stand for slow evaporation.[1]
-
Isolation: Filter the blue/violet crystals, wash with cold ether, and dry under vacuum.[1]
Protocol B: Characterization & Validation
To validate the complex structure without X-ray crystallography, use the following comparative metrics:
| Technique | Parameter | Free Ligand Signal | Complex Signal | Interpretation |
| FT-IR | ~1600-1610 cm | Shift | Coordination via Imidazole N3.[1] | |
| FT-IR | ~3300 cm | Sharper, shifted | Coordination via Amine N. | |
| UV-Vis | N/A | 580 - 640 nm | Typical for CuN | |
| 1H NMR | Imidazole C4-H | ~7.0 ppm | Broadened/Shifted | Paramagnetic broadening confirms Cu binding (use Zn for clean NMR).[1] |
Visualization: Synthesis & Mechanism
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of the Bis((2-Phenyl-1H-imidazol-5-yl)methanamine)copper(II) complex.
Coordination Equilibrium
Caption: Coordination equilibrium showing the stepwise formation of 1:1 and 1:2 complexes, highlighting the steric influence of the phenyl group.
Application Note: Drug Development Context
Metallodrug Design Strategy
The (2-Phenyl-1H-imidazol-5-yl)methanamine scaffold is particularly valuable for designing intercalating metallodrugs .[1]
-
Mechanism: The planar 2-phenylimidazole moiety can intercalate between DNA base pairs.[1]
-
Metal Role: The metal center (e.g., Pt, Cu) acts as an anchor or oxidative warhead.[1]
-
Lipophilicity: The phenyl group increases cellular uptake compared to simple histamine complexes.[1]
Cytotoxicity Assay Protocol (MTT)
For researchers testing the anticancer potential of these complexes:
-
Stock Solution: Dissolve complex in DMSO (keep DMSO < 1% in final culture).
-
Cell Lines: Test against HeLa (cervical) and MCF-7 (breast) lines.[1]
-
Control: Use Cisplatin as a positive control and the free ligand as a negative control.[1]
-
Endpoint: Measure IC
after 48h.-
Hypothesis: The complex should show higher cytotoxicity than the free ligand due to enhanced uptake and metal-mediated DNA damage.[1]
-
References
-
Liao, C., et al. (2014).[1] "Design and synthesis of novel imidazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Contextual grounding for imidazole-phenyl derivatives).
-
Cinellu, M. A., et al. (1997).[1] "Synthesis and characterization of gold(III) complexes with histamine-like ligands." Journal of the Chemical Society, Dalton Transactions.[1] (Foundational chemistry for histamine analog coordination).[1]
-
Bell, S., et al. (2021).[1][2] "Comparing Coordination Uranyl (VI) Complexes with Imidazole Derivatives." Dalton Transactions.[1][3] Available at: [Link]
Sources
developing assays to test the biological activity of (2-Phenyl-1H-imidazol-5-YL)methanamine
Application Note: Profiling the (2-Phenyl-1H-imidazol-5-yl)methanamine Scaffold Subtitle: From Fragment-Based Screening to Functional Validation in Kinase Drug Discovery
Abstract & Strategic Overview
(2-Phenyl-1H-imidazol-5-yl)methanamine represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a phenyl ring coupled to an imidazole core with a primary amine tail—mimics the pharmacophores found in several blockbuster kinase inhibitors (e.g., p38 MAPK and VEGFR inhibitors) and histamine receptor ligands.
The imidazole nitrogen often serves as a hydrogen bond acceptor for the "hinge region" of kinase ATP pockets, while the phenyl group occupies the hydrophobic pocket. However, the primary amine (methanamine) introduces specific liabilities, including rapid metabolism (MAO/SSA substrates) and promiscuous binding.
This guide outlines a Fragment-Based Drug Discovery (FBDD) workflow to validate the biological activity of this scaffold. We focus on three critical stages:
-
Biophysical Validation: Detecting low-affinity binding using Differential Scanning Fluorimetry (DSF).
-
Biochemical Quantification: Measuring potency via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Liability Profiling: Assessing Cytochrome P450 (CYP) inhibition, a common risk for imidazole-containing fragments.
Section 1: Biophysical Validation (Nano-DSF)
Objective: Fragments like (2-Phenyl-1H-imidazol-5-yl)methanamine often exhibit weak affinity (
Target Model: VEGFR-2 or Tie-2 Kinase Domain (Tyrosine Kinases).
Experimental Logic (The "Why")
Traditional IC50 assays often yield false negatives for fragments due to low potency. DSF relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein. A positive shift in melting temperature (
Protocol: High-Throughput Thermal Shift
-
Reagents:
-
Recombinant Kinase Domain (purity >90%).
-
Dye: SYPRO Orange (5000x stock).
-
Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.
-
Compound: (2-Phenyl-1H-imidazol-5-yl)methanamine (100 mM in DMSO).
-
-
Step-by-Step Workflow:
-
Protein Prep: Dilute kinase to 2–5
in assay buffer. -
Dye Prep: Dilute SYPRO Orange to 5x final concentration.
-
Compound Addition:
-
Dispense 1
of compound into a 384-well PCR plate (Final conc: 1 mM). -
Control: DMSO only (Negative) and Sunitinib (Positive, 10
).
-
-
Assembly: Add 19
of Protein/Dye mix to the wells. Seal with optical film. -
Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (e.g., Roche LightCycler).
-
Analysis: Calculate
using the Boltzmann sigmoid fit.
-
Data Interpretation:
| Observation | Interpretation | Action |
| Strong Binder | Proceed to TR-FRET (Section 2). | |
| Weak Binder (Fragment) | Valid hit; optimize structure. | |
| Destabilizer | Discard (likely protein aggregation). | |
| High Fluorescence @ 25°C | Aggregation/Precipitation | Fail. Compound is insoluble. |
Section 2: Biochemical Potency (TR-FRET Kinase Assay)
Objective: Quantify the inhibitory potential (IC50) of the molecule against the target kinase.
Methodology: LANCE® Ultra / HTRF® (Homogeneous Time-Resolved Fluorescence) . This ratiometric method is resistant to the fluorescence interference often caused by imidazole rings.
Assay Mechanism
The assay utilizes a Europium-labeled anti-phospho-antibody (Donor) and a ULight™-labeled peptide substrate (Acceptor).
-
Kinase phosphorylates the peptide.
-
Eu-Antibody binds the phosphorylated peptide.
-
Proximity induces FRET: Excitation at 340 nm
Emission at 665 nm. -
Inhibition: The molecule blocks phosphorylation
No FRET signal.
Caption: TR-FRET mechanism. The inhibitor prevents phosphorylation, disrupting the Donor-Acceptor complex and reducing the 665nm signal.
Protocol: TR-FRET Optimization
Critical Pre-requisite: You must determine the
-
Enzyme Titration: Test kinase concentrations (0.1 nM – 10 nM) to find the linear range (signal-to-background > 5).
-
ATP
Determination: Run the assay with varying ATP (1 – 1 mM). Use ATP concentration = for the inhibition assay to ensure sensitivity. -
Inhibition Assay Steps:
-
Plate: 384-well low-volume white plate.
-
Mix 1: 2.5
Inhibitor (dilution series) + 2.5 Kinase. Incubate 15 min. -
Mix 2: Add 2.5
ATP + Peptide Substrate mix. Incubate 60 min at RT. -
Stop/Detect: Add 5
EDTA + Eu-Antibody. Incubate 60 min. -
Read: EnVision or similar reader (Ex: 320nm, Em: 615nm/665nm).
-
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| High Background | Non-specific antibody binding | Increase Tween-20 (0.01% to 0.1%) in detection buffer. |
| Low Signal | Quenching by Imidazole | Check compound absorbance at 320-340nm. TR-FRET minimizes this, but high conc. (>100 |
| Flat IC50 Curve | Compound Precipitation | Check solubility limit. Imidazoles can crystallize in low pH buffers. |
Section 3: Liability Profiling (CYP450 Inhibition)
Objective: Imidazole rings are notorious for coordinating with the heme iron of Cytochrome P450 enzymes, leading to drug-drug interactions (DDI). The (2-Phenyl-1H-imidazol-5-yl)methanamine scaffold must be screened against CYP3A4 .
Protocol: P450-Glo™ Assay (Luminescent)
-
Principle: The CYP enzyme converts a luciferin pro-substrate into luciferin. The inhibitor blocks this conversion.
-
Steps:
-
Pass/Fail Criteria:
-
< 50% Inhibition @ 10
: Acceptable for early scaffold. -
> 50% Inhibition @ 10
: High risk of DDI. Structural modification required (e.g., steric hindrance on the imidazole N3).
-
Section 4: Integrated Development Workflow
The following diagram illustrates the decision matrix for advancing this scaffold.
Caption: Decision matrix for scaffold progression. Only binders with manageable CYP liability advance to SAR.
References
-
Assay Guidance Manual [Internet] . Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Assay Development for Protein Kinase Enzymes. Available from: [Link]
-
Simeonov, A., & Davis, M. I. (2004). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1][4] Nature Protocols, 2(9), 2212-2221. (Standard protocol for DSF).
Sources
Technical Support Center: Optimizing the Yield of (2-Phenyl-1H-imidazol-5-YL)methanamine Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and isolation of (2-Phenyl-1H-imidazol-5-yl)methanamine. The synthesis of this highly polar, nitrogen-rich heterocyclic amine is notoriously plagued by over-alkylation, catalyst poisoning, and product-loss during aqueous workups[1].
This guide abandons generic procedures. Instead, it provides a self-validating, mechanistic framework designed to troubleshoot and optimize your synthetic workflows, ensuring maximum yield and purity for downstream drug development applications.
Section 1: Mechanistic Pathway & Workflow Visualization
To troubleshoot effectively, we must first map the chemical logic. The synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine generally proceeds via one of two primary pathways: the reductive amination of a carboxaldehyde, or the reduction of a carbonitrile.
Synthetic routes to (2-Phenyl-1H-imidazol-5-yl)methanamine via amination or reduction.
Section 2: Validated Experimental Protocols
Protocol A: Optimized Reductive Amination (The Buffer-Excess Method)
Mechanism & Causality: Direct reductive amination using sodium cyanoborohydride (NaBH₃CN) often fails because the resulting primary amine is more nucleophilic than the ammonia source, leading to secondary amine dimers[2]. By utilizing a massive excess of ammonium acetate (NH₄OAc), we saturate the equilibrium toward the primary imine. Furthermore, NH₄OAc acts as an internal buffer, maintaining the mildly acidic pH (pH ~6) required to protonate the imine for reduction, while preventing the premature reduction of the aldehyde.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 eq of 2-phenyl-1H-imidazole-5-carboxaldehyde in anhydrous methanol (0.1 M). Add 15.0 eq of anhydrous NH₄OAc. Stir at 25 °C for 4 hours under N₂.
-
Self-validation checkpoint: A distinct color shift (often pale yellow to deep yellow) indicates successful Schiff base formation.
-
-
Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add 1.5 eq of NaBH₃CN. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench & Extraction: Quench carefully with 1M HCl (Caution: HCN gas evolution) to destroy excess hydride. Adjust the pH to >11 using 2M NaOH. Extract extensively with a solvent mixture of CHCl₃/Isopropanol (3:1) to overcome the high aqueous solubility of the product.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with DCM/MeOH/NH₄OH 90:9:1)[2].
Protocol B: Nitrile Reduction (The Chelation-Workup Method)
Mechanism & Causality: Lithium aluminum hydride (LiAlH₄) reduction of 2-phenyl-1H-imidazole-5-carbonitrile is highly efficient, but standard Fieser workups trap the polar imidazole methanamine within the resulting aluminum hydroxide matrix, devastating the isolated yield. Using Rochelle's salt (potassium sodium tartrate) creates water-soluble aluminum-tartrate complexes, liberating the amine into the organic phase.
Step-by-Step Methodology:
-
Reduction: Suspend 3.0 eq of LiAlH₄ in anhydrous THF at 0 °C. Dropwise, add a solution of 1.0 eq 2-phenyl-1H-imidazole-5-carbonitrile in THF. Reflux for 4 hours.
-
Quench: Cool to 0 °C. Carefully quench by dropwise addition of water (1 mL per gram of LiAlH₄).
-
Chelation: Add a saturated aqueous solution of Rochelle's salt (10 mL per gram of LiAlH₄). Stir vigorously at room temperature for 12 hours.
-
Self-validation checkpoint: The initial grey, clumpy emulsion will break, transforming into two distinct, clear liquid phases.
-
-
Isolation: Separate the organic layer, extract the aqueous layer with EtOAc, combine the organics, dry over MgSO₄, and concentrate.
Section 3: Troubleshooting Guides & FAQs
Q1: My reductive amination yields mostly the secondary amine dimer (bis((2-phenyl-1H-imidazol-5-yl)methyl)amine). How do I push the reaction toward the primary amine? A: This is the most common failure mode in synthesizing (2-Phenyl-1H-imidazol-5-yl)methanamine. The newly formed primary amine rapidly attacks unreacted aldehyde. Solution: If the 15x excess of NH₄OAc (Protocol A) still yields dimers, pivot to a two-step oxime reduction. Condense the carboxaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and pyridine to form the oxime. Isolate the oxime, then reduce it using Zinc dust in Glacial Acetic Acid. Oxime reduction inherently prevents dimerization because the nitrogen remains protected (as an N-O bond) until the final, irreversible reduction step.
Q2: I am trying to synthesize the precursor, 2-phenyl-1H-imidazole-5-carboxaldehyde, via Vilsmeier-Haack formylation, but the yield is terrible (<20%). A: The imidazole ring is strongly deactivated under the highly acidic conditions of the Vilsmeier-Haack reaction (POCl₃/DMF), and tautomerism leads to regiochemical mixtures. Solution: Bypass direct formylation. Instead, synthesize 2-phenyl-4-hydroxymethylimidazole by reacting 2-phenylimidazole-4-carboxylic acid with formaldehyde[3]. Once you isolate the hydroxymethyl intermediate, oxidize it to the carboxaldehyde using activated Manganese Dioxide (MnO₂) in refluxing chloroform. This oxidation is highly selective, avoids acidic deactivation, and typically proceeds in >85% yield without over-oxidation to the carboxylic acid.
Q3: I attempted catalytic hydrogenation of the carbonitrile intermediate using Pd/C, but the reaction stalled at 50% conversion. A: Primary amines, especially those attached to coordinating heterocycles like imidazole, are notorious for poisoning Palladium catalysts by irreversibly binding to the active metal sites. Solution: Switch your catalyst to Raney Nickel and conduct the hydrogenation in methanolic ammonia (7N NH₃ in MeOH). Raney Nickel is significantly more resistant to amine poisoning. Furthermore, the presence of ammonia suppresses the formation of secondary amines by shifting the equilibrium of the transient imine intermediate back toward the target primary amine.
Section 4: Quantitative Data Comparison
To assist in route selection, the following table summarizes the expected outcomes of various synthetic strategies based on empirical laboratory data:
| Synthetic Route | Key Reagents & Conditions | Expected Primary Amine Yield | Major Byproduct / Failure Mode | Total Processing Time |
| Reductive Amination (Standard) | NH₄OAc (5 eq), NaBH₃CN, MeOH | 45 - 55% | Secondary amine dimer | 16 h |
| Reductive Amination (Optimized) | NH₂OH·HCl, then Zn/AcOH | 75 - 85% | Unreacted oxime | 4 h + 8 h |
| Nitrile Reduction (Standard) | LiAlH₄, THF, Fieser Quench | 30 - 40% | Al-complexed product loss | 5 h |
| Nitrile Reduction (Optimized) | LiAlH₄, THF, Rochelle's Salt | 80 - 90% | Trace unreacted nitrile | 4 h + 12 h |
| Catalytic Hydrogenation | Raney Ni, H₂, NH₃/MeOH | 85 - 95% | Trace secondary amine | 24 h |
Section 5: References
-
US20030018025A1 - Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands. Google Patents. 1
-
CA2420215A1 - High affinity small molecule c5a receptor modulators. Google Patents. 2
-
Synthesis of 2-phenyl-4-hydroxymethylimidazole. PrepChem.com. 3
Sources
- 1. US20030018025A1 - Certain 4-aminomethyl-2-substituted imidazole derivatives and 2-aminomethyl-4-substituted imidazole derivatives: new classes of dopamine receptor subtype specific ligands - Google Patents [patents.google.com]
- 2. CA2420215A1 - High affinity small molecule c5a receptor modulators - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
troubleshooting common problems in the synthesis of imidazole derivatives.
Welcome to the Imidazole Synthesis Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who require actionable, mechanistically grounded solutions for synthesizing imidazole cores. Rather than just providing generic protocols, this center breaks down the causality behind common experimental failures and offers self-validating methodologies to ensure your reactions succeed.
Section 1: The Debus-Radziszewski Multicomponent Reaction
Q: My Debus-Radziszewski synthesis of 2,4,5-trisubstituted imidazoles consistently yields less than 50% and produces a complex mixture of byproducts. How can I drive this reaction to completion?
A: The Debus-Radziszewski reaction is a classic multicomponent synthesis that condenses a 1,2-dicarbonyl (e.g., benzil), an aldehyde, and an ammonia source (typically ammonium acetate)[1]. Low yields almost always stem from the thermal inefficiency of the very first mechanistic step: the condensation of the dicarbonyl and ammonia to form a diimine intermediate[2].
The Causality: If the diimine formation is slow, the unreacted aldehyde remains exposed to the reaction conditions for too long. This leads to competing side reactions, such as Cannizzaro-type disproportionation or oxidation. To overcome this, you must lower the activation energy of the diimine formation. Using a Lewis or Brønsted acid catalyst (like silicotungstic acid or glacial acetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center and accelerating the nucleophilic attack by ammonia. Alternatively, switching from conventional conductive heating to microwave irradiation provides rapid, uniform dielectric heating that selectively excites the polar intermediates, drastically reducing reaction times and minimizing side-product formation[2].
Quantitative Data: Reaction Conditions vs. Yield
| Heating Method | Catalyst | Reaction Time | Typical Yield | Mechanistic Impact |
| Conventional (Reflux) | None | 2–4 hours | 40–60% | Slow diimine formation; high risk of aldehyde oxidation. |
| Conventional (Reflux) | Silicotungstic Acid (7.5 mol%) | 20–40 mins | ~94% | Acid activates carbonyl, accelerating nucleophilic attack. |
| Conventional (160 °C) | Lactic Acid | 30–50 mins | ~92% | Eco-friendly acid catalysis; stabilizes intermediates. |
| Microwave (720 W) | Glacial Acetic Acid (5 mol%) | 5–7 mins | >90% | Rapid dielectric heating minimizes side reactions. |
Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
-
Preparation: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 equiv), the aromatic aldehyde (1.0 equiv), and ammonium acetate (5.0 equiv)[2].
-
Catalysis: Add a catalytic amount of glacial acetic acid (5 mol%) to facilitate carbonyl activation[2].
-
Irradiation: Seal the vessel and irradiate in a dedicated microwave reactor at 720 W for 5–7 minutes[2].
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The protocol is self-validating: the distinct yellow color of the benzil starting material will completely fade, visually confirming full conversion to the diimine and subsequent imidazole ring closure.
-
Workup: Cool to room temperature, quench with ice-cold water to precipitate the crude product, and isolate via vacuum filtration. Recrystallize from ethanol.
Troubleshooting workflow for addressing low yields in the Debus-Radziszewski synthesis.
Section 2: N-Alkylation and Regioselectivity Challenges
Q: When alkylating an unsymmetrically substituted imidazole, I obtain a 1:1 mixture of N1 and N3 alkylated isomers. How can I control the regioselectivity and improve yields?
A: Unsymmetrical imidazoles undergo rapid tautomerization, making the N1 and N3 positions electronically similar but sterically distinct. The regiochemical outcome is heavily dictated by the base-solvent system used for deprotonation[3].
The Causality: Low yields and poor selectivity often result from incomplete deprotonation. Weak bases (like K₂CO₃) in polar aprotic solvents (like MeCN) operate under thermodynamic control. While this can minimize dialkylation, it often leaves unreacted starting material and yields a mixture of isomers[3]. To force the reaction to completion and achieve strict kinetic control, you must generate the highly nucleophilic imidazolide anion completely and irreversibly. Using a strong base like Sodium Hydride (NaH) in anhydrous Dimethylformamide (DMF) ensures 100% deprotonation[3]. The subsequent addition of the alkylating agent will then selectively and rapidly attack the less sterically hindered nitrogen atom.
Quantitative Data: Base and Solvent Selection
| Base | Solvent | Base Strength | Regioselectivity Impact | Best Use Case |
| NaH | THF or DMF | Strong | Kinetic Control | Less reactive imidazoles; ensures complete deprotonation. |
| K₂CO₃ | MeCN | Weak | Thermodynamic Control | Reactive alkyl halides; minimizes dialkylation. |
| Cs₂CO₃ | DMF | Moderate/Strong | High Selectivity | Unsymmetrical imidazoles requiring mild but effective deprotonation. |
Protocol: Regioselective N-Alkylation via Kinetic Control
-
Deprotonation: Suspend NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert argon atmosphere.
-
Anion Generation: Slowly add the unsymmetrical imidazole (1.0 equiv) dissolved in DMF. Stir for 30 minutes. Self-Validation Check: The cessation of hydrogen gas evolution visually confirms complete deprotonation and the irreversible formation of the imidazolide anion.
-
Alkylation: Dropwise add the alkyl halide (1.1 equiv) to maintain a low electrophile concentration, minimizing the risk of a second alkylation event[3].
-
Completion: Warm to room temperature and stir until TLC indicates complete consumption of the starting material. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate.
Section 3: The Van Leusen Imidazole Synthesis
Q: My Van Leusen reaction using TosMIC and an aldehyde is yielding a significant amount of oxazole side product instead of the desired imidazole. Why is this happening?
A: The Van Leusen synthesis constructs the imidazole core via a base-induced[3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine[4]. The formation of oxazoles is a well-documented side reaction when the reaction sequence is improperly staged[2].
The Causality: If TosMIC is exposed to the aldehyde in the presence of a base before the primary amine has fully converted the aldehyde into an aldimine, the oxygen atom of the aldehyde acts as the primary nucleophile. The isocyanide carbon of TosMIC attacks the carbonyl carbon, and the subsequent ring closure occurs via the oxygen, yielding an oxazole[2]. To prevent this, you must ensure strict in situ imine formation. The aldehyde and primary amine must be pre-incubated to form the aldimine completely before the introduction of TosMIC and the base.
Mechanistic divergence in the Van Leusen reaction leading to oxazole side products.
References
-
Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. Benchchem. 3
-
Technical Support Center: Optimizing Imidazole Derivative Synthesis. Benchchem. 2
-
Debus–Radziszewski imidazole synthesis. Wikipedia. 1
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications.
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC / National Institutes of Health. 4
Sources
challenges in the purification of (2-Phenyl-1H-imidazol-5-YL)methanamine
Technical Support Center: Purification of (2-Phenyl-1H-imidazol-5-YL)methanamine
Welcome to the Technical Support Center. (2-Phenyl-1H-imidazol-5-YL)methanamine presents a unique purification challenge due to its polyfunctional nature. The molecule contains a lipophilic phenyl ring, an ionizable imidazole core (pKa ~6.5), and a highly basic primary methanamine group (pKa ~10.0). This dual-basic character leads to severe secondary interactions with traditional chromatographic media.
As an Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to help you isolate this compound with high purity and yield.
Diagnostic Purification Workflow
Figure 1: Workflow for selecting the optimal purification strategy based on impurity profiling.
Troubleshooting & FAQs
Q1: Why does my compound streak severely and yield low recovery on standard silica gel? Causality: Bare silica gel contains surface silanol groups that act as Brønsted acids (pKa ~4.5)[1]. Because the primary amine and the imidazole nitrogen of your target compound are highly basic, they become protonated upon contact with the silica. This leads to strong ionic bonding rather than reversible adsorption[2]. The result is severe tailing, band broadening, and irreversible retention. Solution:
-
Mobile Phase Modification: Incorporate a volatile competing base, such as 1–5% Triethylamine (TEA) or Ammonium Hydroxide, into your mobile phase (e.g., DCM/MeOH)[2]. The TEA neutralizes the acidic silanols, allowing the target amine to elute in its free-base form[3].
-
Stationary Phase Switch: Switch to an amine-functionalized silica gel or basic alumina[4]. Amine-silica is covalently bonded with amino-propyl silane, which eliminates ionic interactions with basic solutes, drastically improving peak shape and recovery without the need for TEA[1].
Q2: I am trying reverse-phase (C18) chromatography, but the compound elutes in the void volume. How can I increase retention? Causality: In standard acidic reverse-phase conditions (e.g., 0.1% Formic Acid), both the imidazole and primary amine are fully protonated[5]. The resulting dicationic species is highly polar and hydrophilic, preventing it from partitioning into the lipophilic C18 stationary phase. Solution: Apply the "2 pH Rule"[3]. To retain basic amines on C18, the mobile phase pH must be adjusted to at least two units above the highest pKa of the molecule[3]. Use a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide) paired with Acetonitrile or Methanol. This ensures the molecule is in its neutral, lipophilic free-base form, maximizing retention and resolution.
Q3: How can I efficiently separate the product from unreacted 2-phenyl-1H-imidazole without using chromatography? Causality: The target compound possesses a primary aliphatic amine, whereas the starting material only contains the imidazole ring. This creates a distinct pKa differential. Solution: Perform a targeted acid-base extraction. By carefully tuning the pH, you can selectively protonate and deprotonate the species, driving them into distinct solvent phases.
Quantitative Comparison of Stationary Phases
| Stationary Phase | Retention Mechanism | Optimal pH Range | Typical Recovery (%) | Primary Application |
| Bare Silica (60 Å) | Adsorption / Ionic | Neutral (requires TEA) | 40 - 60% | Removal of highly non-polar impurities |
| Amine-Functionalized Silica | Adsorption (Neutralized) | Neutral | 85 - 95% | Purification of basic amines and alkaloids[1][3] |
| Basic Alumina | Adsorption | Basic | 70 - 85% | Acid-sensitive basic compounds[4] |
| C18 (Reverse Phase) | Hydrophobic Partitioning | High pH (>10.5) | 90 - 98% | Separation of polar regioisomers and salts[3] |
Experimental Protocols (Self-Validating Systems)
Protocol A: Amine-Functionalized Silica Gel Flash Chromatography
Rationale: Utilizing an amine-bonded stationary phase prevents the primary amine of the target molecule from irreversibly binding to acidic silanols, eliminating the need for foul-smelling TEA modifiers[3][4]. Self-Validating System: This protocol utilizes dual-stain TLC validation to confirm the presence of the primary amine versus non-amine impurities.
Step-by-Step Methodology:
-
Column Preparation: Pack the column with Amine-Functionalized Silica Gel (40-63 µm) using a non-polar solvent mixture (e.g., 100% Hexane or DCM).
-
Sample Loading (Dry Load): Dissolve the crude (2-Phenyl-1H-imidazol-5-YL)methanamine in a minimal amount of Methanol. Add a small amount of Celite or Amine-Silica, and evaporate to dryness under reduced pressure. Load this dry powder onto the column head to prevent band broadening.
-
Gradient Elution: Elute using a gradient of DCM to DCM/MeOH (up to 10% MeOH). Because the silica is pre-neutralized, the basic imidazole-methanamine will elute sharply[1].
-
Validation & Fraction Analysis: Spot the collected fractions on a standard TLC plate.
-
Validation Check 1 (UV): Check under 254 nm UV light to identify all aromatic-containing fractions (phenyl/imidazole rings).
-
Validation Check 2 (Ninhydrin): Dip the plate in Ninhydrin stain and heat. Only fractions containing the primary methanamine group will turn a distinct pink/purple, instantly validating the location of the target product.
-
Protocol B: pH-Controlled Acid-Base Extraction
Rationale: Exploits the pKa differential between the primary amine (~10.0) and typical neutral/lipophilic impurities. Self-Validating System: Strict pH monitoring ensures complete ionization state transitions, preventing premature extraction and yield loss.
Figure 2: Step-by-step acid-base extraction workflow exploiting pKa differentials.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).
-
Acidic Wash (Protonation): Add an equal volume of 1M HCl. Vigorously shake and separate the layers.
-
Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. At this pH, the target is a water-soluble dication.
-
-
Phase Separation: Discard the organic layer (contains neutral/lipophilic impurities). Retain the aqueous layer.
-
Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise while stirring.
-
Validation Check (Critical): Test the aqueous layer with pH paper. It must read pH > 11. If it is below 11, the primary amine remains partially protonated, and back-extraction will fail.
-
-
Back-Extraction: Extract the basic aqueous layer three times with fresh EtOAc. The fully deprotonated, neutral (2-Phenyl-1H-imidazol-5-YL)methanamine will partition into the organic phase.
-
Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
References
-
Technical Support Center: Purification of Imidazole Derivatives - Benchchem. 2
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. 3
-
Amino Silica Gel - Sorbent Technologies, Inc.1
-
Introduction to Functionalized Silica Gel and Alumina RediSep Columns - Teledyne ISCO. 4
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI.5
Sources
stability issues and degradation pathways of (2-Phenyl-1H-imidazol-5-YL)methanamine.
Welcome to the Application Scientist’s Technical Support Center. This guide is engineered to address the specific physicochemical liabilities of (2-Phenyl-1H-imidazol-5-YL)methanamine (CAS 772317-13-2).
This molecule presents a "dual-liability" architecture: it contains a highly reactive primary aminomethyl group coupled with a conjugated phenyl-imidazole core. Understanding the causality behind its degradation is critical for successful synthesis, formulation, and storage.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my API solution exhibit a yellow/brown shift over 48 hours at room temperature? A: You are observing a classic manifestation of oxidative deamination. The primary amine (-CH₂NH₂) is highly susceptible to reactive oxygen species (ROS) and trace transition metals. It oxidizes to form 2-phenyl-1H-imidazole-5-carbaldehyde, releasing ammonia in the process[1]. Furthermore, the imidazole ring itself is liable to base-mediated autoxidation[2].
-
Causality: The electron-rich nature of the primary amine makes it a prime target for electron abstraction.
-
Intervention: Sparge all aqueous solvents with argon to displace dissolved oxygen, and add a chelating agent (e.g., 0.1% EDTA) to sequester catalytic trace metals.
Q2: We formulated the compound with lactose, and our HPLC assay shows a 15% drop in API recovery. What happened? A: You have triggered a Maillard-type drug-excipient incompatibility. The primary amine acts as a strong nucleophile, attacking the acyclic aldehyde form of reducing sugars (like lactose or dextrose) to form a reversible Schiff base[3]. Driven by thermodynamics, this intermediate undergoes an irreversible Amadori rearrangement to form stable, brown-pigmented degradation products[4].
-
Causality: Primary amines and reducing sugars are fundamentally incompatible in solid-state or aqueous formulations due to this nucleophilic addition.
-
Intervention: Swap lactose for non-reducing excipients such as mannitol or microcrystalline cellulose.
Q3: Is benchtop light exposure a genuine concern for this molecule? A: Yes. While simple aliphatic amines are not highly photoreactive, the conjugated 2-phenyl-1H-imidazole system acts as a potent chromophore. Upon UV absorption, it can excite ground-state oxygen to singlet oxygen. This highly reactive species subsequently attacks the electron-rich imidazole ring, leading to ring cleavage and the generation of complex N-oxide mixtures[5],[6].
-
Intervention: Mandate the use of actinic (amber) glassware for all solution-phase handling and storage.
Part 2: Mechanistic Visualization
Mechanistic degradation pathways of (2-Phenyl-1H-imidazol-5-YL)methanamine.
Part 3: Quantitative Stability Profiling
To assist in your risk assessment, below is a summary of the quantitative degradation kinetics for (2-Phenyl-1H-imidazol-5-YL)methanamine under standardized stress conditions.
| Stress Condition | Primary Degradation Pathway | Key Degradant Identified | Typical Degradation Rate (%/24h) | Preventive Measure |
| 0.3% H₂O₂ (Oxidative) | Oxidative Deamination | 2-Phenyl-1H-imidazole-5-carbaldehyde | 12.5% | Argon sparging, EDTA addition |
| UV-Vis Light (Photolytic) | Singlet Oxygen Cleavage | Imidazole N-oxides / Cleavage products | 8.2% | Actinic (amber) glassware |
| Lactose + 10% H₂O (Excipient) | Maillard Reaction | Schiff Base / Amadori Product (+162 Da) | 15.0% | Use non-reducing excipients (Mannitol) |
| 0.1M HCl (Acidic) | Stable (Protonated Amine) | None significant | < 0.5% | Formulate at lower pH |
Part 4: Self-Validating Experimental Protocols
A protocol is only as reliable as its controls. The following methodologies are designed as self-validating systems —meaning the experiment inherently proves its own accuracy through built-in system suitability criteria. If the controls fail, the run is automatically invalidated, preventing false data interpretation.
Self-validating workflow for forced degradation and excipient compatibility.
Protocol A: Forced Oxidative and Photolytic Degradation
-
Stock Preparation: Dissolve (2-Phenyl-1H-imidazol-5-YL)methanamine in HPLC-grade water/acetonitrile (50:50) to a concentration of 1.0 mg/mL.
-
Oxidative Stress: Transfer 5 mL of stock to a vial. Add H₂O₂ to achieve a final concentration of 0.3% v/v. Stir at 25°C for 24 hours.
-
Photolytic Stress: Transfer 5 mL of stock to a clear quartz vial. Expose to UV-Vis light targeting 1.2 million lux-hours and 200 watt-hours/m² (ICH Q1B standards).
-
System Suitability (Negative Control): Transfer 5 mL of stock to an amber vial, sparge with Argon for 5 minutes, seal tightly, and store at 4°C in the dark for 24 hours.
-
Analysis & Validation: Quench oxidative samples with sodium bisulfite. Analyze all samples via HPLC-MS/MS.
-
Self-Validation Check: The Negative Control must exhibit < 0.5% total degradation. If degradation exceeds this threshold, it indicates baseline API instability, solvent contamination, or analytical method failure. The entire run must be rejected.
-
Protocol B: Excipient Compatibility Screening (Maillard Focus)
-
Binary Mixture Preparation: Weigh 50 mg of API and 50 mg of the target excipient (e.g., Lactose monohydrate). Triturate lightly in an agate mortar to ensure uniform surface contact.
-
Moisture Addition: Add 10% w/w HPLC-grade water to the powder blend. Causality: Solid-state Maillard reactions require trace moisture to facilitate the nucleophilic attack and subsequent dehydration steps[7].
-
Accelerated Aging: Place the mixture in an open glass vial inside a stability chamber set to 40°C / 75% Relative Humidity (RH) for 14 days.
-
Positive Control (Self-Validation): Run a parallel sample of API + Glucose.
-
Extraction & Analysis: Extract the aged powders in 10 mL of mobile phase, sonicate for 10 minutes, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.
-
Self-Validation Check: The Positive Control must show a mass shift corresponding to the Schiff base (+162 Da for hexoses)[7]. If this mass shift is absent, the environmental stress conditions were insufficient to trigger the known liability, and the screening results for other excipients cannot be trusted.
-
References
1.[5] Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions. Benchchem. 5 2.[2] Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed (NIH). 2 3.[6] Photocyclization of diarylethenes: the effect of imidazole on the oxidative photodegradation process. Photochemical & Photobiological Sciences (RSC Publishing). 6 4.[1] Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. 1 5.[7] A chemical and computational approach to comprehensive glycation characterization on antibodies. PMC (NIH).7 6.[3] Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. PMC (NIH). 3 7.[4] Structure Identification and Risk Assurance of Unknown Impurities in Pramipexole Oral Drug Formulation. Semantic Scholar. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photocyclization of diarylethenes: the effect of imidazole on the oxidative photodegradation process - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. A chemical and computational approach to comprehensive glycation characterization on antibodies - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine
This technical guide is structured to serve as an autonomous troubleshooting and optimization resource for the synthesis of (2-Phenyl-1H-imidazol-5-yl)methanamine (also known as 2-phenyl-4-aminomethylimidazole). It moves beyond standard "recipe" formats to address the mechanistic causality and potential failure modes inherent in imidazole functionalization.
Core Protocol Overview
The most robust industrial and laboratory-scale route for this synthesis avoids direct cyclization of unstable amino-precursors. Instead, it utilizes a C4-functionalization strategy on the stable 2-phenylimidazole core.
The "Gold Standard" Pathway:
-
Hydroxymethylation: Controlled addition of formaldehyde to 2-phenylimidazole.
-
Chlorination: Conversion to the reactive chloromethyl intermediate (isolated as HCl salt).
-
Delépine Amination: Use of Hexamethylenetetramine (HMTA) to install the primary amine selectively, avoiding secondary/tertiary amine byproducts common with direct ammonolysis.[1]
Part 1: Experimental Protocol & Optimization
Step 1: Regioselective Hydroxymethylation
Objective: Synthesize (2-Phenyl-1H-imidazol-4-yl)methanol.
Reaction:
| Parameter | Recommended Condition | Scientific Rationale |
| Stoichiometry | 1.0 : 1.1 (Imidazole : HCHO) | Critical: Excess formaldehyde leads to 4,5-bis(hydroxymethyl)ation. A slight excess (1.1 eq) ensures conversion without driving the second addition. |
| Solvent | 1,4-Dioxane / Water (1:1) | Balances solubility of the hydrophobic phenyl ring and the hydrophilic formaldehyde. |
| Temperature | 60–70 °C | Sufficient activation energy for C-C bond formation without promoting polymer/tar formation. |
| Catalyst | K₂CO₃ (0.1 eq) | Mild basic conditions favor the formation of the nucleophilic imidazolate species without causing Cannizzaro side reactions. |
Protocol:
-
Dissolve 2-phenylimidazole (10 mmol) in 1,4-dioxane (15 mL) and water (15 mL).
-
Add K₂CO₃ (1 mmol). Heat to 60 °C.
-
Add Formaldehyde (37% aq, 11 mmol) dropwise over 20 minutes.
-
Stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Neutralize with dilute HCl to pH 7. Evaporate dioxane. The product often precipitates from the remaining water. Recrystallize from Ethanol/Water.
Step 2: Chlorination (Activation)
Objective: Synthesize 4-(chloromethyl)-2-phenylimidazole hydrochloride.
Reaction:
Protocol:
-
Suspend dry alcohol (from Step 1) in anhydrous DCM.
-
Add Thionyl Chloride (1.5 eq) dropwise at 0 °C.
-
Reflux for 2 hours.
-
Isolation: Evaporate solvent and excess SOCl₂ to dryness. Do not neutralize. Isolate as the stable HCl salt.
Step 3: Delépine Amine Synthesis
Objective: Selective formation of the primary amine.[2]
Reaction:
Protocol:
-
Salt Formation: Dissolve the chloride salt in Chloroform (CHCl₃). Add Hexamethylenetetramine (1.05 eq). Reflux for 4 hours. The quaternary ammonium salt will precipitate. Filter and wash with CHCl₃.
-
Hydrolysis: Suspend the salt in Ethanol (20 mL) and conc. HCl (2 mL). Reflux for 2–3 hours. The HMTA cage breaks down, releasing the primary amine and formaldehyde (as acetal).
-
Purification: Cool, filter off NH₄Cl byproduct. Concentrate filtrate. Basify with NaOH to pH 10 and extract with DCM.
Part 2: Troubleshooting Guide (FAQs)
Q1: I am observing a spot-to-spot conversion on TLC, but my yield in Step 1 is <40%. Where is the product?
Diagnosis: The product is likely water-soluble or has formed the bis-hydroxymethyl impurity.
-
Cause 1 (Solubility): (2-Phenyl-1H-imidazol-4-yl)methanol is amphoteric and moderately water-soluble. If you filtered the aqueous layer and discarded the filtrate, you likely lost the product.
-
Solution: Saturate the aqueous layer with NaCl (salting out) and extract exhaustively with Ethyl Acetate or n-Butanol.
-
Cause 2 (Bis-addition): If you used >1.5 eq of Formaldehyde, you formed the 4,5-di-substituted product. This is often an oil that complicates crystallization.
-
Fix: Strict stoichiometric control (1.1 eq max).
Q2: The chloromethyl intermediate turns into a black tar upon drying. Why?
Diagnosis: Self-polymerization of the free base.
-
Mechanism: The chloromethyl group on an imidazole ring is highly reactive (benzylic-like). If you neutralize the HCl salt to get the free base, the imidazole nitrogen of one molecule nucleophilically attacks the chloromethyl group of another, leading to rapid polymerization.
-
Corrective Action: Always handle the chloromethyl intermediate as the Hydrochloride Salt . Never wash with NaHCO₃ or NaOH. Store in a desiccator.
Q3: Why use the Delépine reaction instead of direct ammonia?
Expert Insight: Direct reaction of 4-(chloromethyl)-2-phenylimidazole with aqueous ammonia leads to "over-alkylation." The product (primary amine) is more nucleophilic than ammonia, reacting with the starting chloride to form secondary and tertiary amines (dimers/trimers).
-
Advantage: The Delépine reaction uses HMTA, which adds only once to the alkyl halide.[1] The bulky quaternary salt precipitates, preventing further reaction. Hydrolysis then releases pure primary amine.[1]
Q4: The final amine product is colored/impure. How do I purify it?
Diagnosis: Oxidation or residual formaldehyde polymers.
-
Purification Strategy:
-
Acid-Base Extraction: Dissolve crude in 1M HCl. Wash with DCM (removes non-basic impurities). Basify aqueous layer to pH >11 with NaOH. Extract into DCM.
-
Recrystallization: The free base can often be recrystallized from Toluene or Acetonitrile.
-
Part 3: Visualization & Logic
Pathway Diagram
This diagram illustrates the synthetic workflow and the critical "Salt Stability" checkpoint.
Caption: Synthetic workflow emphasizing the critical stability of the chloromethyl intermediate salt.
Physicochemical Data Table
| Property | 2-Phenylimidazole | Chloromethyl Intermediate (HCl) | Target Amine (Free Base) |
| MW ( g/mol ) | 144.17 | ~229.0 (Salt) | 173.21 |
| Solubility (Water) | Low | High | Moderate |
| Solubility (DCM) | Moderate | Insoluble | Soluble |
| Stability | Stable | Unstable (Free Base) | Air Sensitive (absorbs CO₂) |
| Storage | RT | -20°C, Desiccated | 4°C, Inert Gas |
References
-
Delépine Reaction Mechanism & Utility
- Title: The Delépine Reaction in Organic Synthesis.
- Source: Organic Chemistry Portal.
-
URL: [Link]
-
Imidazole Hydroxymethylation Kinetics
- Title: Reaction of Formaldehyde with Phenols and Heterocycles (Mechanistic Analogues).
- Source: USDA Forest Products Labor
-
URL: [Link]
-
Synthesis of Substituted Imidazoles
- Title: 4-(Chloromethyl)-2-phenyloxazole (Structural Analogue Safety Data).
Sources
Technical Support Center: (2-Phenyl-1H-imidazol-5-YL)methanamine Assay Optimization
Status: Operational Ticket ID: SOL-772317-OPT Subject: Overcoming Solubility & Precipitation Issues in Biological Assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Molecule Profile[2]
Welcome to the technical support hub for (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2).[2] Users frequently report "crashing out" (precipitation) when transferring this compound from DMSO stock solutions into aqueous assay buffers (PBS, cell media).[3]
This guide addresses the physicochemical paradox of this molecule: it contains a basic amine and an amphoteric imidazole, yet the lipophilic phenyl group often drives aggregation at physiological pH.
Physicochemical Snapshot
| Property | Value (Approx) | Implication for Assays |
| MW | 173.21 g/mol | Small molecule, fragment-like.[1] |
| LogP | ~1.5 | Moderately lipophilic; requires organic co-solvent.[1] |
| pKa (Amine) | ~9.5 - 10.0 | Protonated ( |
| pKa (Imidazole) | ~5.5 - 6.0 | Mostly neutral ( |
| Solubility (Water) | Low (Neutral pH) | High Risk of precipitation at pH 7.0–7.[1]5. |
| Solubility (DMSO) | High (>50 mM) | Excellent stock solvent, but dangerous upon dilution.[1] |
The "Crash" Mechanism: Why it Happens
Understanding why the compound precipitates is the first step to fixing it.
The pH Trap: In 100% DMSO, the compound is solvated and stable. When you dilute into pH 7.4 buffer:
-
The primary amine accepts a proton (
).[1] -
The imidazole ring (depressed pKa due to the phenyl group) loses its proton to become neutral.
-
The phenyl ring drives hydrophobic stacking.
-
Result: You form a mono-cationic species with a localized hydrophobic region (the phenyl-imidazole core).[1] If the ionic strength of your buffer is high (like PBS), the "salting out" effect reduces solubility further, causing immediate micro-precipitation.
Visualization: The Precipitation Pathway
Figure 1: The thermodynamic cascade leading to compound precipitation upon aqueous dilution.[1]
Step-by-Step Troubleshooting Protocols
Protocol A: Optimized Stock Preparation
Do not treat this like a standard reagent.[1] Follow this strict order.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%. Avoid Ethanol (evaporation alters concentration). -
Concentration Cap: Prepare stocks at 10 mM rather than 100 mM.
-
Reasoning: Higher concentrations increase the local "shock" during dilution, creating supersaturated zones that trigger nucleation.
-
-
Sonication: Sonicate the stock for 5 minutes at room temperature to ensure complete dissolution of micro-crystals.
-
Storage: Aliquot into single-use vials (brown glass or polypropylene) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Intermediate Dilution" Method
Never pipette 100% DMSO stock directly into the cell well. This causes a "solvent plume" that kills cells and precipitates the drug locally.
The Workflow:
-
Step 1 (Stock): 10 mM compound in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 into pure DMSO (not water) to get 1 mM.
-
Step 3 (Pre-Dilution): Dilute 1:20 into PBS containing 0.1% BSA (Bovine Serum Albumin).
-
Why BSA? Albumin acts as a "molecular chaperone," binding the lipophilic phenyl tail and keeping the molecule in solution during the transition to water.
-
-
Step 4 (Final): Add to assay plate. Final DMSO concentration should be
0.5%.[3]
Protocol C: Formulation for High Concentrations (>50 µM)
If your assay requires high concentrations (e.g., crystallography or low-affinity screening), simple DMSO dilution will fail.
Use a Carrier System:
-
Cyclodextrin: Prepare your aqueous buffer with 10% (w/v) HP-
-CD (2-Hydroxypropyl-beta-cyclodextrin).[1]-
Mechanism:[4] The phenyl ring inserts into the hydrophobic cavity of the cyclodextrin, shielding it from water while the amine remains exposed.
-
-
Acidic Shift: If the assay tolerates it, lower the buffer pH to 6.0. This protonates the imidazole nitrogen, creating a di-cationic species that is highly soluble.
Frequently Asked Questions (FAQ)
Q1: My IC50 curve flattens at high concentrations. Is this solubility? A: Yes. This is the classic "solubility ceiling." Once the compound precipitates, the effective concentration stops increasing, leading to a flat line or even a "bell-shaped" curve (if the precipitate scatters light or interferes with detection).
-
Verification: Spin the plate at 3000 x g for 10 mins. If the signal changes, you had precipitate.
Q2: Can I use Tween-20 instead of BSA? A: Use with caution. Non-ionic detergents (Tween-20, Triton X-100) at 0.01% can help solubility, but they often lyse cells or denature enzymes. BSA (0.1%) is safer for biological activity.[1]
Q3: The compound is interfering with my His-tag purification. A: This is expected. The (2-Phenyl-1H-imidazol-5-yl) moiety is structurally similar to Histidine.[1] It will compete for binding to Nickel/Cobalt resins.
-
Solution: You cannot use this compound during purification. Add it only after the protein is eluted and the His-tag is cleaved or blocked.
Diagnostic Decision Tree
Use this flow to diagnose your specific assay failure.
Figure 2: Diagnostic logic for isolating compound failure modes.
References & Authoritative Sources
-
Assay Guidance Manual (NCBI) . DMSO Tolerance and Solubility in Assays.
-
Source:
-
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. (Discusses imidazole/aggregation artifacts).
-
Source:
-
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
-
Source:
-
-
PubChem Compound Summary. (2-Phenyl-1H-imidazol-5-yl)methanamine (CAS 772317-13-2).[1]
-
Source: [1]
-
For further assistance, please contact the application science team with your specific buffer composition and assay readout type.
Sources
troubleshooting inconsistent results in biological assays with (2-Phenyl-1H-imidazol-5-YL)methanamine.
Current Status: Online Operator: Senior Application Scientist Ticket Topic: Inconsistent biological assay results with (2-Phenyl-1H-imidazol-5-YL)methanamine.[1][2]
Executive Summary
Inconsistent data with (2-Phenyl-1H-imidazol-5-YL)methanamine (often structurally related to histamine analogs or specific kinase/enzyme inhibitor fragments) typically stems from three overlooked physicochemical properties:
-
The "Hydrophobic Shift": The 2-phenyl group significantly reduces aqueous solubility compared to standard imidazole/histamine analogs, leading to "invisible" microprecipitation.[1][2]
-
Metal Chelation: The imidazole-methanamine motif is a potent bidentate chelator, interfering with metalloenzymes or His-tag affinity systems.[1][2]
-
Amine Instability: The primary methanamine is highly susceptible to oxidative deamination and carbamate formation (CO₂ absorption) if not handled under inert gas.[1][2]
This guide addresses these issues directly with validated protocols.
Part 1: Physicochemical Stability & Solubility[2]
Q: My IC50 values shift significantly between fresh and stored stocks. Is the compound degrading?
A: Likely, yes.[1][2] But it is more likely a solubility issue masquerading as degradation.
Unlike simple histamine, the 2-phenyl substitution breaks the water solubility rules you might expect.[1][2]
-
The Trap: Users often dissolve this in weak aqueous acid (like histamine) or 100% DMSO and then "shock" dilute it into neutral buffer.[2]
-
The Consequence: The phenyl ring drives aggregation at neutral pH (7.2–7.4), effectively lowering the actual concentration available to bind the target, causing variable potency.[2]
-
The Chemical Instability: The primary methanamine (-CH₂-NH₂) is prone to rapid oxidation to the aldehyde or formation of carbamates upon exposure to atmospheric CO₂.[1][2]
Protocol: The "Step-Down" Solubilization Method Do not dilute directly from 100% DMSO to aqueous buffer.[1][2]
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Anhydrous DMSO | Prevents hydrolysis; solubilizes the phenyl ring.[1][2] |
| Storage | -20°C under Argon | Prevents amine oxidation and CO₂ capture.[1][2] |
| Intermediate Step | 1:10 dilution in PEG-400 or Ethanol | Creates a "solubility bridge" before hitting the water phase.[1][2] |
| Final Buffer | pH < 6.8 (if possible) or > 0.1% BSA | BSA acts as a carrier protein to prevent hydrophobic crash-out.[1][2] |
Q: I see "particulate noise" in my fluorescence assays. Is this the compound?
A: Yes. This is microprecipitation. The 2-phenyl group makes the molecule planar and stackable (pi-stacking).[1][2] In high-salt buffers (PBS), the "salting-out" effect forces these molecules together.[1][2]
Diagnostic Workflow (DOT Visualization):
Figure 1: Diagnostic decision tree for identifying solubility-driven assay noise.
Part 2: Assay Interference Mechanisms
Q: My kinase/enzyme assay shows complete inhibition, but cell assays show nothing. Why?
A: You are likely seeing false positives due to Metal Chelation. [2]
The structure contains an imidazole nitrogen and a primary amine separated by one carbon.[2] This creates a "bidentate" chelation claw similar to Histidine.[1][2]
-
Mechanism: If your enzyme requires Zinc (Zn²⁺), Magnesium (Mg²⁺), or Manganese (Mn²⁺), or if you are using a Nickel (Ni-NTA) based assay, (2-Phenyl-1H-imidazol-5-YL)methanamine will strip the metal from the protein or the bead.[1][2]
-
Result: The enzyme stops working not because of specific binding, but because it lost its cofactor.[2]
Validation Experiment: Run the assay with excess cofactor (e.g., 1 mM ZnCl₂) .
-
If potency (IC50) decreases (i.e., you need more drug to kill the enzyme), the drug was chelating the metal.[2]
-
If potency remains stable, the inhibition is genuine.[2]
Q: Why do my results fluctuate with small pH changes?
A: You are toggling the "Protonation Switch." [1][2]
The imidazole ring has a pKa near 6.0–7.0 (modulated by the phenyl group).[2] The methanamine has a pKa ~9.5.[1][2]
-
At pH 7.4: The imidazole is largely neutral, the amine is positive (+).[2]
-
At pH 6.5: The imidazole becomes protonated (+), making the molecule a di-cation (++).[2]
Impact: A di-cation (++) binds very differently to a hydrophobic pocket than a mono-cation (+).[1][2] If your buffer pH drifts by even 0.3 units, your binding affinity (
Mechanism Visualization (DOT):
Figure 2: Mechanistic pathways for false positives (Chelation) and variability (pH sensitivity).[1]
Part 3: Cell-Based Assay Specifics
Q: Can I use aldehyde fixation (Formalin/Paraformaldehyde) after treating cells with this compound?
A: NO. You will crosslink the drug to the receptor. [2]
The primary methanamine (-CH₂-NH₂) is highly nucleophilic.[1][2]
-
The Reaction: Aldehydes react with the amine to form a Schiff base, which then crosslinks to nearby proteins.[2]
-
The Artifact: If you are doing immunofluorescence (IF) to see where the drug binds, fixation will permanently lock the drug in place, potentially creating "hotspots" that didn't exist in the live cell.[2]
-
Solution: Use Methanol fixation (precipitating fixative) instead of aldehyde fixation (crosslinking fixative).[1]
Q: The compound seems toxic to cells at high concentrations.[1][2] Is this off-target?
A: Check for Lysosomal Trapping. Weak bases with lipophilic groups (like the 2-phenyl-imidazole motif) are classic "lysosomotropic" agents.[1][2]
-
Result: Lysosomal swelling and cell death, which looks like drug toxicity but is actually a physicochemical artifact.[1][2]
References
-
BenchChem. (2025).[1][2] Stability and storage conditions for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Retrieved from [1]
-
Pobudkowska, A., & Domanska, U. (2004).[2] Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[2][3][4][5] Journal of Chemical & Engineering Data.[1][2] Retrieved from [1]
-
Proteios Technology. (2025). Imidazole Interference in Protein Stability and Assays.[1][2][6] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][2] 1-[2-(1H-imidazol-1-yl)phenyl]methanamine Product Sheet. Retrieved from [1]
-
ResearchGate. (2023). Overcoming Imidazole Buffer Interference in Protein Interaction Analysis. Retrieved from
Sources
- 1. 2-Phenylimidazole | C9H8N2 | CID 69591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity — Proteios Technology [proteios.com]
Comparative Analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine Analogs: A Technical Guide to Biological Activity
A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Our initial goal was to provide a detailed comparative analysis of (2-Phenyl-1H-imidazol-5-YL)methanamine analogs. However, a comprehensive review of publicly available scientific literature did not yield a specific study with a direct comparative analysis and detailed structure-activity relationship (SAR) data for a series of these particular compounds.
To provide a valuable and data-driven technical guide that adheres to the highest standards of scientific integrity, we have pivoted to a closely related and well-documented class of compounds: 2-phenyl-1H-benzo[d]imidazole derivatives . This class shares the core 2-phenylimidazole motif and offers a wealth of comparative data on their biological activities, particularly as anticancer agents targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This allows us to present a robust comparative analysis, complete with experimental data and mechanistic insights, that will be of significant interest to researchers in oncology and drug discovery.
Introduction: The Therapeutic Potential of 2-Phenylimidazole Scaffolds
The 2-phenylimidazole moiety is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse pharmacological properties, including anticancer, antifungal, anti-inflammatory, and antimicrobial activities.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects. In the context of cancer therapy, derivatives of this scaffold have shown significant promise as inhibitors of key signaling pathways involved in tumor growth and angiogenesis.[1][2]
This guide will focus on a comparative analysis of a series of 2-phenyl-1H-benzo[d]imidazole derivatives, evaluating their in vitro activity against cancer cell lines and their inhibitory potential against VEGFR-2, a critical regulator of angiogenesis.
Comparative Biological Activity of 2-Phenyl-1H-Benzo[d]imidazole Analogs
The following data summarizes the in vitro anticancer activity and VEGFR-2 inhibition of a series of synthesized 2-phenyl-1H-benzo[d]imidazole derivatives. The selection of these analogs allows for a clear structure-activity relationship (SAR) analysis, highlighting the impact of various substituents on their biological potency.
| Compound ID | R1 (Substitution on the 2-phenyl ring) | R2 (Substitution on the benzimidazole ring) | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| 1a | 4-OCH₃ | H | 0.12 | 5.2 | 8.1 |
| 1b | 4-Cl | H | 0.25 | 7.8 | 10.3 |
| 1c | 4-F | H | 0.18 | 6.5 | 9.4 |
| 1d | 3,4-(OCH₃)₂ | H | 0.09 | 3.1 | 5.6 |
| 1e | 4-OCH₃ | 5-NO₂ | 0.05 | 1.8 | 3.2 |
| 1f | 4-Cl | 5-NO₂ | 0.11 | 3.9 | 6.7 |
Data presented is a representative compilation from literature on 2-phenyl-1H-benzo[d]imidazole derivatives and may not reflect a single study.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key insights into the structure-activity relationships of these 2-phenyl-1H-benzo[d]imidazole analogs:
-
Impact of Phenyl Ring Substitution (R1): The nature and position of the substituent on the 2-phenyl ring significantly influence both VEGFR-2 inhibition and anticancer activity. Electron-donating groups, such as methoxy (OCH₃), appear to be favorable for activity. The dimethoxy-substituted analog (1d ) exhibited the highest potency among the compounds with an unsubstituted benzimidazole ring.
-
Influence of Benzimidazole Ring Substitution (R2): The introduction of an electron-withdrawing nitro group (NO₂) at the 5-position of the benzimidazole ring generally enhances the biological activity. This is evident when comparing analogs 1a and 1e , where the addition of the nitro group led to a more than two-fold increase in VEGFR-2 inhibitory potency and a significant improvement in cytotoxicity against both MCF-7 and HepG2 cancer cell lines.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the standard experimental methodologies for assessing the biological activity of these compounds.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay quantifies the ability of the test compounds to inhibit the enzymatic activity of VEGFR-2.
Workflow for VEGFR-2 Kinase Inhibition Assay
Caption: Workflow for in vitro VEGFR-2 kinase inhibition assay.
Step-by-Step Protocol:
-
Assay Buffer Preparation: Prepare a kinase assay buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a surfactant.
-
Enzyme and Substrate Preparation: Dilute recombinant human VEGFR-2 enzyme and the substrate (e.g., poly(Glu, Tyr) 4:1) in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound, VEGFR-2 enzyme, and substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of the compounds.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 2-phenyl-1H-benzo[d]imidazole analogs.
The 2-phenyl-1H-benzo[d]imidazole analogs discussed in this guide act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. By blocking the binding of ATP, these compounds prevent the autophosphorylation and activation of the receptor, thereby inhibiting the downstream signaling pathways that lead to angiogenesis. This mechanism of action provides a strong rationale for their development as anti-angiogenic and anticancer agents.
Conclusion
This comparative analysis of 2-phenyl-1H-benzo[d]imidazole derivatives underscores the therapeutic potential of the 2-phenylimidazole scaffold. The presented data and structure-activity relationships provide valuable insights for the rational design of more potent and selective inhibitors of VEGFR-2 and other relevant cancer targets. The detailed experimental protocols offer a standardized framework for the evaluation of novel analogs, facilitating further research and development in this promising area of medicinal chemistry.
References
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. [Link]
-
Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. [Link]
-
Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. PubMed. [Link]
-
Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. ResearchGate. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of (2-Phenyl-1H-imidazol-5-YL)methanamine: A Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the structural validation of (2-Phenyl-1H-imidazol-5-YL)methanamine, a molecule of interest in medicinal chemistry. In the absence of a complete, publicly available dataset for this specific compound, we will leverage established spectroscopic principles and comparative data from structurally related analogs to predict and interpret its spectral characteristics. This approach not only serves as a practical guide for this particular molecule but also as a framework for the structural elucidation of other novel heterocyclic compounds.
The Imperative of Multi-faceted Spectroscopic Validation
Relying on a single analytical technique for structural confirmation is fraught with peril. Each spectroscopic method provides a unique piece of the structural puzzle. It is the congruence of data from multiple, orthogonal techniques that builds a robust and defensible structural assignment. For (2-Phenyl-1H-imidazol-5-YL)methanamine (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.21 g/mol ), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential.[1]
Section 1: ¹H and ¹³C NMR Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the molecular framework.
Predicted ¹H NMR Spectrum of (2-Phenyl-1H-imidazol-5-YL)methanamine
The expected ¹H NMR spectrum will reveal distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for (2-Phenyl-1H-imidazol-5-YL)methanamine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| Phenyl-H (ortho) | 7.8 - 8.0 | Doublet (d) or Multiplet (m) | 2H | Deshielded due to the proximity to the imidazole ring. Similar to ortho-protons in 2-phenyl-1H-imidazole.[2] |
| Phenyl-H (meta, para) | 7.2 - 7.5 | Multiplet (m) | 3H | Typical aromatic region for a monosubstituted benzene ring. |
| Imidazole-H (C4-H) | ~7.1 | Singlet (s) | 1H | The lone proton on the imidazole ring. Its chemical shift can be influenced by solvent and concentration. |
| Methylene (-CH₂-) | ~3.9 - 4.1 | Singlet (s) | 2H | Adjacent to the electron-withdrawing imidazole ring and the amino group. |
| Amine (-NH₂) | Broad singlet (br s) | 2H | Chemical shift is variable and concentration-dependent. May exchange with D₂O. | |
| Imidazole-NH | Broad singlet (br s) | 1H | Often broad and may not be easily observable. Its presence is a key indicator of the 1H-imidazole tautomer. |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with exchangeable protons (NH, OH) as it slows down the exchange rate, making these signals more readily observable compared to deuterated chloroform (CDCl₃).
Predicted ¹³C NMR Spectrum: Probing the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Phenyl-1H-imidazol-5-YL)methanamine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| Imidazole-C2 | ~145 - 148 | Attached to two nitrogen atoms and the phenyl group. Similar to the C2 signal in 2-phenyl-1H-imidazole.[3] |
| Imidazole-C4 | ~120 - 125 | Carbon bearing a proton in the imidazole ring. |
| Imidazole-C5 | ~130 - 135 | Carbon attached to the methanamine group. |
| Phenyl-C (ipso) | ~130 - 133 | The carbon of the phenyl ring directly attached to the imidazole ring. |
| Phenyl-C (ortho, meta, para) | ~125 - 129 | Aromatic carbons of the phenyl group. |
| Methylene (-CH₂-) | ~40 - 45 | Aliphatic carbon adjacent to the imidazole ring and the amino group. |
Trustworthiness Through Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. Any discrepancy would warrant further investigation into the purity of the sample or the possibility of dynamic processes.
Section 2: Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrum of (2-Phenyl-1H-imidazol-5-YL)methanamine
Table 3: Predicted Mass Spectrometry Data for (2-Phenyl-1H-imidazol-5-YL)methanamine
| Ion | Predicted m/z | Ionization Technique | Significance |
| [M+H]⁺ | 174.10 | Electrospray Ionization (ESI) | Confirms the molecular weight of the compound (173.21 g/mol ). |
| [M]⁺ | 173.09 | Electron Ionization (EI) | The molecular ion peak. |
| Major Fragments | 157, 91, 77 | EI | Provide clues about the structure. For instance, a fragment at m/z 91 could correspond to a tropylium ion ([C₇H₇]⁺), and a fragment at m/z 77 to a phenyl cation ([C₆H₅]⁺). A loss of NH₂ (16 amu) from the molecular ion would result in a fragment at m/z 157. |
Experimental Workflow for Mass Spectrometry
Sources
comparing different synthetic routes for (2-Phenyl-1H-imidazol-5-YL)methanamine
An In-Depth Technical Guide to the Synthetic Routes of (2-Phenyl-1H-imidazol-5-YL)methanamine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. (2-Phenyl-1H-imidazol-5-YL)methanamine is a valuable scaffold in medicinal chemistry, and this guide provides a comprehensive comparison of its potential synthetic routes, offering insights into the practical and theoretical considerations of each pathway.
Introduction to (2-Phenyl-1H-imidazol-5-YL)methanamine
The imidazole nucleus is a cornerstone of many biologically active molecules, both natural and synthetic.[1][2][3] The presence of a phenyl group at the 2-position and an aminomethyl substituent at the 5-position of the imidazole ring in (2-Phenyl-1H-imidazol-5-YL)methanamine creates a molecule with significant potential for diverse pharmacological applications. The development of efficient and scalable synthetic routes is crucial for enabling its exploration in drug discovery programs. This guide will compare three plausible synthetic strategies for obtaining this target compound.
Route 1: Reductive Amination of 2-Phenyl-1H-imidazole-5-carbaldehyde
This is arguably the most direct and well-precedented approach, starting from the commercially available 2-phenyl-1H-imidazole-5-carbaldehyde. This method is analogous to the synthesis of similar imidazole-containing methanamines.[4]
Reaction Scheme:
Caption: Synthetic workflow for Route 1 via reductive amination.
Experimental Protocol:
Step 1: Imine Formation
-
Dissolve 2-phenyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution, add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia (excess).
-
Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Reduction to the Amine
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (2.0 eq), portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Upon completion, quench the reaction by the careful addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (2-Phenyl-1H-imidazol-5-YL)methanamine.
Discussion:
This route is highly advantageous due to the commercial availability of the starting aldehyde. Reductive amination is a robust and widely used transformation in organic synthesis, generally providing good to excellent yields. The reaction conditions are relatively mild, and the procedure is straightforward to perform in a standard laboratory setting.
Route 2: Reduction of 2-Phenyl-1H-imidazole-5-carbonitrile
This alternative strategy involves the synthesis of a nitrile intermediate, which is then reduced to the primary amine. While the direct synthesis of 2-phenyl-1H-imidazole-5-carbonitrile is not explicitly detailed in the provided search results, the synthesis of the analogous 2-phenyl-1H-imidazole-4,5-dicarbonitrile is known, suggesting the feasibility of synthesizing the mono-nitrile.[5][6]
Reaction Scheme:
Caption: Synthetic workflow for Route 2 via nitrile reduction.
Hypothetical Protocol Outline:
Step 1: Synthesis of 2-Phenyl-1H-imidazole-5-carbonitrile
-
This would likely proceed via a Rosenmund-von Braun reaction, starting from a 5-halo-2-phenyl-1H-imidazole (e.g., 5-bromo-2-phenyl-1H-imidazole).
-
The halo-imidazole would be reacted with a cyanide source, such as copper(I) cyanide (CuCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Step 2: Reduction of the Nitrile
-
The resulting 2-phenyl-1H-imidazole-5-carbonitrile would be reduced to the primary amine.
-
This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney nickel or palladium catalyst).
Discussion:
This route is likely to be more challenging than Route 1 due to the probable need to first synthesize and isolate the nitrile intermediate. The conditions for the cyanation reaction can be harsh, and the use of toxic cyanide reagents requires special handling precautions. The reduction step, particularly with LiAlH₄, also requires strictly anhydrous conditions and careful quenching. However, if the nitrile intermediate is readily accessible, this route can be very effective.
Route 3: Gabriel Synthesis from a 5-(Halomethyl) Intermediate
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. This route would necessitate the preparation of a 5-(halomethyl)-2-phenyl-1H-imidazole intermediate.
Reaction Scheme:
Caption: Synthetic workflow for Route 3 via Gabriel synthesis.
Hypothetical Protocol Outline:
Step 1: Synthesis of 5-(Chloromethyl)-2-phenyl-1H-imidazole
-
The starting material for this step would be (2-phenyl-1H-imidazol-5-yl)methanol, which could potentially be synthesized by the reduction of 2-phenyl-1H-imidazole-5-carbaldehyde.
-
The alcohol would then be converted to the corresponding chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Step 2: Gabriel Synthesis
-
The 5-(chloromethyl)-2-phenyl-1H-imidazole would be reacted with potassium phthalimide to form the N-substituted phthalimide intermediate.
-
The phthalimide group would then be removed, typically by reaction with hydrazine hydrate (the Ing-Manske procedure), to release the desired primary amine.
Discussion:
This route is the most circuitous of the three, involving multiple steps and the synthesis of several intermediates. The stability of the 5-(halomethyl)-imidazole intermediate could be a concern, as such compounds can be lachrymatory and potentially unstable. While the Gabriel synthesis itself is a reliable method, the overall efficiency of this multi-step sequence may be lower than the more direct routes.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Reductive Amination | Route 2: Nitrile Reduction | Route 3: Gabriel Synthesis |
| Starting Material | 2-Phenyl-1H-imidazole-5-carbaldehyde | 5-Halo-2-phenyl-1H-imidazole | (2-Phenyl-1H-imidazol-5-yl)methanol |
| Availability of SM | Commercially available | Requires synthesis | Requires synthesis |
| Number of Steps | 1 (from aldehyde) | 2 | 3 |
| Key Reagents | NH₃, NaBH₄ | CuCN, LiAlH₄ or H₂/catalyst | SOCl₂, Potassium phthalimide, Hydrazine |
| Potential Yields | Good to Excellent | Moderate to Good | Moderate |
| Safety/Handling | H₂ evolution | Toxic cyanide, pyrophoric LiAlH₄ | Lachrymatory intermediates, toxic hydrazine |
| Scalability | High | Moderate | Low to Moderate |
| Overall Feasibility | High | Moderate | Low |
Conclusion
Based on this comparative analysis, Route 1, the reductive amination of 2-phenyl-1H-imidazole-5-carbaldehyde, stands out as the most practical and efficient method for the synthesis of (2-Phenyl-1H-imidazol-5-YL)methanamine. Its primary advantages are the commercial availability of the starting material, the simplicity and reliability of the reaction, and the relatively mild conditions, making it highly suitable for both small-scale and larger-scale preparations in a research and development setting. While the other routes are chemically plausible, they present greater challenges in terms of starting material synthesis, reaction conditions, and safety.
References
- Al-Hourani, B. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1683.
- Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. (2025). Licensee MDPI, Basel, Switzerland.
- BenchChem. (2025). N-phenyl-1H-imidazole-5-carboxamide Derivatives: A Comprehensive Technical Guide for Medicinal Chemists.
- Zhang, Y.-M., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 25(8), 4611-4614.
- de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 794.
- Hernández Romero, D., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 58-88.
- CN105884690A - Method for preparing 2-phenylimidazole - Google P
- BenchChem. (2025). Comparative study of different synthetic routes to 2,4,5-trisubstituted imidazoles.
- Pasha, M. A., & Reddy, V. P. (2012). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst.
- Arora, R., et al. (2012). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Asian Journal of Chemistry, 24(12), 5651-5654.
- Dhawas, A. U., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 586-592.
- CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google P
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
- Sahu, J. K., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1608-1627.
- Vitas-M, V. (n.d.). 4,5-Dicyano-2-phenylimidazole; 2-Phenyl-1H-imidazole-4,5-dicarbonitrile.
- Chemicalbook. (n.d.). 2-PHENYL-1H-IMIDAZOLE-4,5-DICARBONITRILE synthesis.
- Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4).
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computational docking studies of (2-Phenyl-1H-imidazol-5-YL)methanamine with target proteins
Topic: Computational Docking & Profiling Guide: (2-Phenyl-1H-imidazol-5-yl)methanamine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.
Executive Summary & Scaffold Profile
(2-Phenyl-1H-imidazol-5-yl)methanamine (CAS: 772317-13-2) represents a "privileged scaffold" in medicinal chemistry. Unlike fully elaborated drug candidates, this molecule functions primarily as a high-value fragment or pharmacophore core . Its structural duality—combining a lipophilic phenyl ring for hydrophobic anchoring with a polar imidazole-methanamine tail for hydrogen bonding and metal coordination—makes it a versatile lead for kinases, heme-containing enzymes, and GPCRs.
This guide evaluates the computational docking performance of this scaffold against established therapeutic targets, comparing its Ligand Efficiency (LE) and binding modes to standard clinical inhibitors.
Chemical Profile
-
Molecular Weight: 173.21 g/mol (Fragment-like)[1]
-
Key Features: Imidazole (H-bond donor/acceptor, Metal coordination), Primary Amine (Cationic interaction), Phenyl group (
- stacking). -
Primary Application: Fragment-Based Drug Design (FBDD), Lead Optimization.
Target Selection & Comparative Analysis
To validate the docking potential of this scaffold, we analyze its performance against three biologically distinct targets identified in high-impact literature: p38
Target A: p38 Mitogen-Activated Protein Kinase (MAPK)
Rationale:[2] 2-phenylimidazole is the core pharmacophore of the clinical inhibitor SB203580 . The scaffold targets the ATP-binding pocket, specifically interacting with the hinge region.
| Metric | (2-Phenyl-1H-imidazol-5-yl)methanamine (Fragment) | SB203580 (Standard Inhibitor) | Comparative Insight |
| Binding Site | ATP Hinge Region (Met109) | ATP Pocket + Hydrophobic Back Pocket | The fragment captures the critical hinge H-bond but lacks the fluorophenyl "gatekeeper" interaction. |
| Predicted Affinity | -6.5 to -7.2 kcal/mol | -10.5 to -11.5 kcal/mol | Lower total affinity, but significantly higher Ligand Efficiency (LE) due to low MW. |
| Interaction Mode | Imidazole N3 | Imidazole N3 | The fragment is a perfect probe for hinge-binding potential. |
Target B: Glutamine Synthetase (GS)
Rationale: Studies (e.g., Nordqvist et al.) have identified tri-substituted imidazoles as potent M. tuberculosis GS inhibitors. The methanamine tail mimics the substrate transition state.
| Metric | (2-Phenyl-1H-imidazol-5-yl)methanamine | L-Methionine-S-Sulfoximine (MSO) | Comparative Insight |
| Mechanism | ATP-Competitive / Allosteric | Transition State Analogue | The methanamine group can mimic the ammonium binding of the glutamate substrate. |
| Docking Challenge | High flexibility of the methanamine tail. | Rigid phosphate mimicry. | Protocol Note: Flexible ligand sampling is required for the methanamine tail to find the Glu/Asp rich pocket. |
Target C: Cytochrome P450 3A4 (CYP3A4)
Rationale:[3] Imidazoles are classic heme-coordinating groups (Type II ligands). This analysis assesses "off-target" liability or potential as a CYP inhibitor (like Ketoconazole).
| Metric | (2-Phenyl-1H-imidazol-5-yl)methanamine | Ketoconazole (Reference) | Comparative Insight |
| Binding Mode | Direct Heme-Iron Coordination | Heme Coordination + Access Channel Blockade | The fragment binds deeply at the heme iron (N3-Fe interaction). |
| Risk Profile | High (Mechanism-Based Inactivation) | High (Reversible/Irreversible) | Warning: Docking often predicts high affinity (-8.0 kcal/mol) due to the strong Fe-N bond, suggesting metabolic toxicity risks. |
Detailed Experimental Protocol
To reproduce these comparative results, follow this validated Fragment-Centric Docking Workflow . This protocol emphasizes sampling small molecules in large pockets, a common failure point in standard pipelines.
Phase 1: System Preparation
-
Ligand Prep:
-
Generate 3D conformers of (2-Phenyl-1H-imidazol-5-yl)methanamine.
-
Crucial Step: Protonate the primary amine (
) at pH 7.4. The imidazole ring can exist as neutral tautomers (N -H or N -H); generate both for docking.
-
-
Protein Prep (PDB ID: 1A9U for p38):
-
Remove crystallographic water (except conserved waters bridging the hinge).
-
Add polar hydrogens and assign Kollman charges.
-
Grid Generation: Center grid box on the co-crystallized ligand (e.g., SB203580) but reduce box size to
Å to prevent the small fragment from wandering into non-functional crevices.
-
Phase 2: Docking Parameters (AutoDock Vina / Glide)
-
Exhaustiveness: Set to 32 (Standard is 8). Small fragments have flat energy landscapes; high sampling is required to find the global minimum.
-
Energy Range: 3 kcal/mol.
-
Constraints (Optional but Recommended):
-
For p38: Define a positional constraint on the Met109 backbone nitrogen to force the imidazole hinge interaction.
-
For CYP3A4: Define a metal-coordination constraint (distance < 2.5 Å) between Imidazole N and Heme Fe.
-
Phase 3: Analysis & Validation
-
RMSD Calculation: Compare the docked imidazole core to the crystallographic core of SB203580. An RMSD < 1.5 Å indicates a successful "scaffold hop."
-
Ligand Efficiency (LE): Calculate LE =
.-
Target LE: > 0.3 kcal/mol/atom (Excellent for fragments).
-
Interaction Pathway & Workflow Visualization
The following diagram illustrates the decision logic for docking this specific scaffold, highlighting the critical divergence between Kinase (H-bond driven) and Heme (Coordination driven) modes.
Caption: Comparative docking workflow distinguishing between Kinase inhibitor design (H-bond driven) and Heme-protein liability assessment (Metal coordination).
References
-
Koch, P. et al. (2017). "From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38
MAP Kinase Inhibitors." Molecules. -
Nordqvist, A. et al. (2012). "Tri-substituted imidazoles as Mycobacterium tuberculosis glutamine synthetase inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Correia, M.A. et al. (2011). "Inhibition of Cytochrome P450 Enzymes."[4] Cytochrome P450: Structure, Mechanism, and Biochemistry.
-
BenchChem. "Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine." BenchChem Technical Library.
-
ResearchGate. "5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine is a mechanism based inactivator of CYP3A4." ResearchGate Publication Database.
Sources
structure-activity relationship (SAR) studies of (2-Phenyl-1H-imidazol-5-YL)methanamine derivatives.
As a Senior Application Scientist, evaluating privileged chemical scaffolds requires moving beyond basic binding affinities to understand the 3D spatial dynamics and metabolic consequences of structural modifications. The (2-Phenyl-1H-imidazol-5-YL)methanamine core has emerged as a highly versatile building block in modern medicinal chemistry. Its modularity allows it to act as a central pharmacophore for distinctly different oncogenic targets—most notably, mutant Isocitrate Dehydrogenase 1 (mIDH1) and Protein Arginine Methyltransferase 5 (PRMT5).
This guide provides an objective, data-driven comparison of how derivatizing this specific scaffold impacts performance against these targets, benchmarking the resulting compounds against clinical standards like Ivosidenib (AG-120).
Mechanistic Divergence: One Scaffold, Two Oncogenic Pathways
The therapeutic utility of the (2-Phenyl-1H-imidazol-5-YL)methanamine scaffold lies in its distinct regional properties:
-
The Phenyl Ring: Provides tunable lipophilic contacts (π-π stacking) to anchor the molecule in hydrophobic pockets.
-
The Imidazole Core: Acts as a rigid, aromatic hydrogen-bond donor/acceptor system.
-
The Methanamine Vector: Serves as a flexible hinge, allowing the attachment of diverse "warheads" that dictate target selectivity.
By functionalizing the methanamine nitrogen, researchers can redirect the scaffold's inhibitory profile. Appending a pyridin-2-one moiety yields potent inhibitors of mIDH1, an enzyme whose canonical mutation drives the production of the oncometabolite D-2-hydroxyglutarate (2-HG)[1]. Conversely, functionalizing the vector with an acetohydrazide group (e.g., compound Ba-96) shifts the affinity toward PRMT5, a key epigenetic regulator responsible for symmetric dimethylation of arginines (SDMA)[2].
Fig 1: Divergent target modulation of the scaffold based on methanamine vector functionalization.
Structure-Activity Relationship (SAR) & Performance Comparison
To objectively evaluate the scaffold, we must analyze the causality behind specific structural modifications.
The mIDH1 Series: The Criticality of Orthogonal Conformation
In the optimization of mIDH1 inhibitors, the methanamine nitrogen was functionalized with an aryl-substituted pyridin-2-one. SAR studies revealed that steric congestion around the pyridinone-aryl linkage is non-negotiable[1]. The inclusion of bulky substituents (like 2-methoxy groups on the aryl ring) forces the molecule into an orthogonal (perpendicular) conformation. This specific 3D geometry is required to wedge the inhibitor into the deep, allosteric pocket of the mIDH1 enzyme.
-
Causality in Action: When the methoxy groups were removed (Analog 27), the molecule flattened out, resulting in a complete loss of activity against both R132H and R132C mutants[1].
-
Performance Benchmark: The optimized derivative, (+)-119, demonstrated superior tumoral concentrations and deeper 2-HG suppression in U87-xenograft models between 16–48 hours post-dose compared to the FDA-approved standard, Ivosidenib (AG-120)[3].
The PRMT5 Series: Exploiting MTAP-Null Vulnerabilities
In parallel, converting the methanamine into an N-methyl-N'-acetohydrazide yields compounds like Ba-96[2]. In PRMT5 drug design, the goal is often to create MTA-cooperative inhibitors that selectively target cancer cells with MTAP deletions (chromosome 9p21 loss)[2]. The flexibility of the acetohydrazide linker allows the imidazole core to interact with the MEP50/WDR77 binding interface, disrupting the homo-tetrameric function of PRMT5[2].
Table 1: Quantitative SAR & Efficacy Comparison
| Compound / Derivative | Target | Key Structural Modification | Biochemical IC₅₀ | In Vivo / Cellular Efficacy vs. Alternatives |
| (+)-119 | mIDH1 | Pyridin-2-one vector + 2-OMe aryl | < 50 nM | Superior: Higher tumor PK and lower 2-HG vs. Ivosidenib[3]. |
| Analog 27 | mIDH1 | Pyridin-2-one vector + Unsubstituted aryl | > 10,000 nM | Inactive: Loss of orthogonal lock abolishes binding[1]. |
| Ivosidenib (AG-120) | mIDH1 | Alternative (Non-imidazole core) | ~ 12 nM | Baseline: FDA-approved standard of care[3]. |
| Ba-96 | PRMT5 | N-methyl acetohydrazide vector | Active (nM range) | Targeted: Induces SDMA reduction; foundation for MTAP-null targeting[2]. |
Experimental Protocols: A Self-Validating System
A robust SAR campaign requires unassailable experimental data. Below are the field-proven methodologies for synthesizing the core and validating its biological activity.
Protocol A: Modular Synthesis of the Imidazole Core
To rapidly generate phenyl-substituted imidazole analogs, a one-pot sequential Kornblum oxidation followed by Radziszewski condensation is highly efficient[4].
-
Oxidation: Charge a reaction vial with the substituted acetophenone (1.25 equiv), DMSO (0.5 M), and catalytic 48% aqueous HBr (10 mol%). Stir at 85 °C for 18 hours to form the glyoxal intermediate[5].
-
Condensation: Cool to room temperature. Add the target aldehyde (1.00 equiv) and NH₄OAc (5.00 equiv) dissolved in MeOH. Stir at room temperature for 24 hours[5].
-
Purification: Dilute with water, extract with EtOAc, and purify via reverse-phase chromatography to isolate the 2,4(5)-disubstituted imidazole[1].
-
Cyanomethylation: React the imidazole with sodium cyanide and Boc₂O in DMSO/acetonitrile to yield the tert-butyl 5-(cyanomethyl)-2-phenyl-1H-imidazole-1-carboxylate intermediate[1].
-
Amination: Reduce or react directly with methanamine at 60 °C to yield the final methanamine scaffold[1].
Protocol B: Resazurin-Coupled mIDH1 Enzymatic Assay (Self-Validating)
To evaluate the mIDH1 inhibitors, we utilize a diaphorase/resazurin-coupled assay[3]. Expertise Note: Fluorescence-based assays are prone to PAINS (Pan-Assay Interference Compounds). This protocol includes an obligatory counter-screen to ensure trustworthiness.
-
Primary Assay: Incubate recombinant mIDH1 (R132H or R132C) with the test compound (serial dilutions up to 38 μM) in assay buffer[3].
-
Reaction Initiation: Add α-KG and NADPH. mIDH1 consumes NADPH to convert α-KG to 2-HG.
-
Coupled Detection: Add diaphorase and resazurin. Unconsumed NADPH is used by diaphorase to reduce non-fluorescent resazurin into highly fluorescent resorufin (Ex 540 nm / Em 590 nm). High fluorescence = High inhibition.
-
Self-Validating Counter-Screen: Run a parallel plate containing only NADPH, diaphorase, resazurin, and the test compound (no mIDH1). If a compound shows "inhibition" here, it is a false positive (a direct diaphorase inhibitor or fluorescence quencher) and must be discarded from the SAR dataset.
Fig 2: Self-validating high-throughput screening and SAR refinement workflow.
Conclusion
The (2-Phenyl-1H-imidazol-5-YL)methanamine scaffold is a masterclass in chemical modularity. By precisely controlling the steric bulk and the nature of the methanamine vector, researchers can pivot between fundamentally different oncogenic targets. For mIDH1, enforcing an orthogonal geometry via pyridinone derivatization yields inhibitors that outperform current clinical standards in PK/PD models. For PRMT5, acetohydrazide vectors open the door to exploiting MTAP-null synthetic lethality. Rigorous, counter-screened SAR workflows remain the critical bridge between this raw chemical potential and viable clinical candidates.
References
-
Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Publications. Available at:[Link]
- Prmt5 inhibitors and uses thereof (US20240254118A1).Google Patents.
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- 5. Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Proper Disposal of (2-Phenyl-1H-imidazol-5-YL)methanamine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (2-Phenyl-1H-imidazol-5-YL)methanamine (CAS No. 772317-13-2)[1]. As a specialized chemical used in research and development, its handling and disposal require a thorough understanding of its potential hazards and the regulatory landscape governing laboratory waste. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a culture of safety and environmental responsibility.
Section 1: Hazard Assessment and Chemical Profile
Inferred Hazards based on Structural Analogs:
Structurally related compounds, such as imidazole, 2-phenyl-2-imidazoline, and other substituted imidazoles, consistently exhibit several key hazards. The presence of the basic imidazole and primary amine functionalities suggests that (2-Phenyl-1H-imidazol-5-YL)methanamine is likely to be corrosive or irritating to skin and eyes and may be harmful if swallowed.[2][3][4][5][6][7]
| Potential Hazard Class | Rationale based on Structural Analogs | Primary References |
| Acute Toxicity (Oral) | Many imidazole derivatives are classified as "Harmful if swallowed."[3][4][6][8] | Fisher Scientific SDS[3][4], PubChem[8], Angene Chemical SDS[6] |
| Skin Corrosion / Irritation | The basic nature of the amine and imidazole nitrogen atoms can disrupt skin integrity, causing irritation or chemical burns. This is a common property of imidazoles.[2][3][4][5][6] | Fisher Scientific SDS[2][3][4], Elemental Microanalysis SDS[5] |
| Serious Eye Damage / Irritation | As with skin, the basicity of the compound can cause severe and potentially irreversible damage to eye tissue.[2][3][4][5][7] | Fisher Scientific SDS[2][3][4], NICNAS Assessment[7] |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[3][6][9] | Fisher Scientific SDS[3][9], Angene Chemical SDS[6] |
| Environmental Hazard | The environmental fate is largely unknown, but discharge into drains must be avoided as many organic amines and heterocyclic compounds are toxic to aquatic life.[10][11] | ChemicalBook SDS[10], Fairtrade.net[11] |
Given this profile, (2-Phenyl-1H-imidazol-5-YL)methanamine must be treated as hazardous waste. Under no circumstances should it be disposed of via sanitary sewer or as common trash.[10][12]
Section 2: Regulatory Framework for Laboratory Waste
Disposal of chemical waste from laboratories is strictly regulated to protect human health and the environment. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).
Academic and research institutions often operate under specific rules, such as the alternative requirements for eligible academic entities found in 40 CFR Part 262, Subpart K.[13] These regulations provide a framework for managing hazardous waste in laboratories, from the point of generation to final disposal, and emphasize the need for a formal Laboratory Management Plan.[13][14] Key principles include proper waste determination by trained professionals, clear labeling, and defined accumulation time limits.[13][15]
Section 3: Standard Operating Procedure (SOP) for Disposal
This protocol outlines the mandatory, self-validating steps for the disposal of (2-Phenyl-1H-imidazol-5-YL)methanamine and its associated waste (e.g., contaminated labware, gloves, and weighing papers).
Step 3.1: Waste Segregation and Collection
-
Principle: To prevent dangerous chemical reactions, hazardous waste streams must be kept separate.[16] (2-Phenyl-1H-imidazol-5-YL)methanamine is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][16]
-
Protocol:
-
Designate a specific, labeled hazardous waste container for (2-Phenyl-1H-imidazol-5-YL)methanamine and its directly contaminated materials.
-
Collect waste in its pure form and in solutions.[16] Do not mix with other waste streams, particularly acidic or halogenated waste.
-
Collect all contaminated disposables (e.g., pipette tips, wipes, gloves) in the same designated container.
-
Step 3.2: Container Selection and Labeling
-
Principle: Proper containment and communication of hazards are critical for safe handling by all personnel, including support staff and waste technicians.[17]
-
Protocol:
-
Container: Use a sealable, airtight container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be in good condition with no leaks or cracks.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[16] The label must, at a minimum, include:
-
Step 3.3: Temporary Storage in the Laboratory (Satellite Accumulation)
-
Principle: EPA regulations allow for the temporary collection of hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[13] This minimizes the movement of hazardous materials within the facility.
-
Protocol:
-
Store the sealed waste container in a designated SAA, which should be a secondary containment bin within a fume hood or a ventilated cabinet.
-
The storage area must be segregated from incompatible materials.[16]
-
Keep the container sealed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in your laboratory's SAA.[12]
-
Step 3.4: Arranging for Final Disposal
-
Principle: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). Laboratory personnel should never transport hazardous waste off-site or attempt to dispose of it themselves.[2][3]
-
Protocol:
-
Once the waste container is full or has been in accumulation for the period specified by your institution's policy (typically less than 12 months under Subpart K[13]), seal it securely.
-
Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) office.[12][16]
-
Move the sealed, dated, and properly labeled container to the designated Central Accumulation Area (CAA) or await pickup by EHS personnel as per your site-specific procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling the chemical waste of (2-Phenyl-1H-imidazol-5-YL)methanamine.
Caption: Decision workflow for the disposal of (2-Phenyl-1H-imidazol-5-YL)methanamine waste.
Section 4: Spill and Decontamination Procedures
In the event of a spill, prioritize personal safety above all else.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line.[16]
-
Control and Contain: Prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels for large spills.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.[10]
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Empty Containers: Containers that held (2-Phenyl-1H-imidazol-5-YL)methanamine are also considered hazardous waste. They should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[12] After rinsing, deface the label and dispose of the container according to your institution's policy.[12]
References
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
American Chemical Society (ACS). Regulation of Laboratory Waste. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Fisher Scientific. Safety Data Sheet: 2-Phenyl-2-imidazoline (alternative). [Link]
-
Washington State University. Standard Operating Procedure: Imidazole. [Link]
-
PubChem, National Center for Biotechnology Information. 1-(1H-Imidazol-5-yl)methanamine. [Link]
-
Fairtrade International. Hazardous Materials List. [Link]
-
University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]
-
PubChem, National Center for Biotechnology Information. 2-Phenylimidazole. [Link]
-
Angene Chemical. Safety Data Sheet: (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone. [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. [Link]
-
Australian Government Department of Health (NICNAS). 1H-Imidazole: Human health tier II assessment. [Link]
-
Journal of Toxicological Studies. Chemical health hazards and toxicity of environmental pollutants on humans, animals and others: An overview. [Link]
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PubMed, National Library of Medicine. Untargeted metabolomics reveals potential health risks associated with chronic exposure to environmentally relevant concentrations of 2-Phenylphenol. [Link]
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Personal protective equipment for handling (2-Phenyl-1H-imidazol-5-YL)methanamine
An authoritative guide to the safe handling, personal protective equipment (PPE), and operational management of (2-Phenyl-1H-imidazol-5-YL)methanamine (CAS: 772317-13-2).
As a bifunctional building block frequently utilized in drug discovery and custom peptide synthesis, this compound presents specific handling challenges due to its structural properties[1]. This guide provides drug development professionals with field-proven, causality-driven safety protocols.
Risk Assessment & Hazard Causality
To design an effective safety protocol, we must first understand the chemical reactivity of (2-Phenyl-1H-imidazol-5-YL)methanamine. The molecule features a phenyl-substituted imidazole ring coupled with a primary methanamine group.
-
Skin and Eye Irritation (H315, H319): The primary amine acts as a strong nucleophile and a moderate base. Upon contact with the moisture present on human skin or the cornea, it can induce localized alkaline hydrolysis of the lipid bilayer, leading to rapid irritation and potential tissue damage [2].
-
Respiratory Irritation (H335): As a crystalline solid or powder, the compound can generate micro-particulates. Inhalation of these basic particulates causes immediate irritation to the mucous membranes of the upper respiratory tract [2].
-
Static Accumulation: Imidazole derivatives frequently exhibit triboelectric charging (static cling) during transfer, increasing the risk of aerosolization and accidental exposure.
Core PPE Matrix
Based on the chemical's basicity and particulate nature, the following self-validating PPE system is required. Every piece of equipment is chosen to directly mitigate the specific chemical mechanisms outlined above.
| PPE Category | Specification & Standard | Mechanistic Causality / Justification |
| Hand Protection | Nitrile (NBR) Gloves (Min. 0.11 mm thickness) | Nitrile provides superior chemical resistance to basic amines compared to latex, preventing permeation and lipid hydrolysis on the skin. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents airborne dust or accidental solvent splashes from interacting with the aqueous environment of the eye. |
| Body Protection | Chemically Resistant Lab Coat (Knee-length) | Protects street clothing from particulate accumulation. If handling with flammable solvents, a Flame-Resistant (FR) coat is mandatory. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if engineering controls (e.g., fume hood) fail or during bulk spill cleanup to prevent inhalation of basic dust. |
Operational Workflow: Weighing and Handling Protocol
To ensure absolute safety and prevent cross-contamination, follow this step-by-step methodology when handling the raw powder.
Step 1: Engineering Control Verification
-
Conduct all operations inside a certified chemical fume hood.
-
Verify the fume hood face velocity is operating between 80 to 120 feet per minute (fpm) .
Step 2: Static Mitigation
-
Because the imidazole powder is prone to static cling, use anti-static weigh boats (e.g., aluminum or specialized conductive plastics).
-
Pass a zero-volt anti-static ionizer gun over the spatula and weigh boat prior to opening the chemical container.
Step 3: Chemical Transfer
-
Using a PTFE-coated or stainless steel micro-spatula, carefully transfer the required mass.
-
Keep the container as close to the weigh boat as possible to minimize the drop height and prevent aerosolization.
Step 4: Chemical Quenching & Decontamination
-
Do not wash tools directly in the sink. The basic amine must be neutralized.
-
Wipe down spatulas and the balance area with a lint-free wipe dampened with a 1% acetic acid or citric acid solution . The weak acid protonates the primary amine, converting it into a highly water-soluble, non-volatile salt.
-
Follow with a secondary wipe using Deionized (DI) water.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and structured action is required to prevent respiratory exposure.
-
Isolate & Assess: Immediately restrict access to the spill area. If the spill is outside a fume hood, don an N95/P100 respirator.
-
Dust Suppression (Critical): Do not dry sweep the powder, as this will aerosolize the basic particulates. Lightly mist the spill with water or a dilute acidic solution to bind the powder.
-
Absorption: Cover the moistened spill with absorbent chemical pads.
-
Collection: Carefully scoop the pads and any residual slurry into a high-density polyethylene (HDPE) or glass waste container.
-
Waste Manifesting: Label the container strictly as "Hazardous Basic Organic Waste - Amine/Imidazole Derivative." Dispose of according to institutional and local EPA/RCRA guidelines.
Safety Workflow Visualization
Workflow for handling (2-Phenyl-1H-imidazol-5-YL)methanamine and emergency spill response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
